5-Methoxy-3,4-dihydroquinolin-2(1H)-one
Description
BenchChem offers high-quality 5-Methoxy-3,4-dihydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-3,4-dihydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-4H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAVILGMVWQJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513614 | |
| Record name | 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30557-06-3 | |
| Record name | 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
Foreword: The Strategic Importance of the Dihydroquinolinone Scaffold
The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic system that serves as a foundational scaffold in modern medicinal chemistry and drug development.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while offering multiple points for functionalization. Specifically, the 5-methoxy substituted analog, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, is a key intermediate in the synthesis of compounds with significant therapeutic potential, particularly in the realm of neuroscience. Derivatives have been investigated for their activity as antidepressants and their interaction with sigma receptors, highlighting the value of robust and scalable synthetic access to this molecule.[3]
This guide provides a comprehensive overview of the primary synthetic pathways to 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, grounded in established chemical principles and supported by peer-reviewed literature. We will dissect the strategic considerations behind each transformation, offer detailed experimental protocols, and present a comparative analysis of different methodologies to empower researchers in their synthetic endeavors.
Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, points to a primary disconnection across the C3-C4 single bond, which was formerly a double bond. This reveals that the most direct and common synthetic approach is the reduction of its unsaturated precursor, 5-Methoxy-2(1H)-quinolinone .
This two-stage strategy forms the backbone of our guide:
-
Stage 1: Construction of the aromatic lactam, 5-Methoxy-2(1H)-quinolinone.
-
Stage 2: Selective reduction of the C3=C4 olefinic bond to yield the final saturated product.
Caption: Primary retrosynthetic pathway for the target compound.
Stage 1: Synthesis of the Precursor, 5-Methoxy-2(1H)-quinolinone
The pivotal intermediate, 5-Methoxy-2(1H)-quinolinone, can be synthesized through several routes. The most well-documented and reliable method involves the strategic O-methylation of a hydroxy-quinolinone precursor.
Preferred Pathway: Methylation of 5-Hydroxy-2(1H)-quinolinone
This approach leverages the commercially available or readily synthesized 5-hydroxy-2(1H)-quinolinone. However, a critical challenge arises from the presence of two nucleophilic sites: the C5-hydroxyl group and the N1-amide proton. Indiscriminate methylation can lead to a mixture of O-methylated, N-methylated, and N,O-dimethylated products.[4] Therefore, a controlled, multi-step sequence is recommended for achieving high regioselectivity and yield.
Caption: Recommended workflow for precursor synthesis.
Experimental Protocol 1: Synthesis of 5-Hydroxy-2(1H)-quinolinone[4]
This protocol first constructs a bicyclic intermediate which is then aromatized.
-
Michael Addition: 3-aminocyclohexenone is reacted with methyl propiolate. While the reported yield for this specific step is moderate (around 40%), it produces the necessary bicyclic ketone intermediate.[4]
-
Dehydrogenation: The bicyclic ketone intermediate is dissolved in a suitable high-boiling solvent (e.g., diphenyl ether).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
The mixture is heated to reflux for several hours until TLC or LC-MS analysis indicates complete conversion.
-
After cooling, the reaction mixture is diluted with a solvent like ethyl acetate, and the catalyst is removed by filtration through Celite.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 5-hydroxy-2(1H)-quinolinone, often in quantitative yield for the dehydrogenation step.[4]
Experimental Protocol 2: Controlled O-Methylation[4]
This protocol describes the selective methylation of the hydroxyl group.
-
Amide Protection: Dissolve 5-hydroxy-2(1H)-quinolinone in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base (e.g., triethylamine or DMAP) followed by a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection).
-
Stir the reaction at room temperature until the starting material is fully consumed. Work up the reaction to isolate the N-protected intermediate.
-
O-Methylation: Dissolve the N-protected intermediate in a polar aprotic solvent like acetone or DMF.
-
Add a mild base (e.g., potassium carbonate, K₂CO₃) and a methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Stir the mixture at room temperature or with gentle heating until O-methylation is complete.
-
Isolate the N-protected, O-methylated product.
-
Deprotection: Dissolve the product from the previous step in a solvent like DCM.
-
Add a strong acid such as trifluoroacetic acid (TFA) to cleave the Boc protecting group.
-
Stir at room temperature until deprotection is complete.
-
Neutralize the reaction, extract the product, and purify by column chromatography or recrystallization to obtain the final precursor, 5-Methoxy-2(1H)-quinolinone.
Stage 2: Reduction to 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
With the unsaturated precursor in hand, the final step is the selective reduction of the C3=C4 double bond. This can be reliably achieved through two primary methods: classic catalytic hydrogenation or a modern chemical reduction.
Method A: Catalytic Hydrogenation
This is the most common and industrially scalable method for such transformations. It involves the use of hydrogen gas and a heterogeneous metal catalyst.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy in hydrogenating carbon-carbon double bonds without typically affecting the aromatic ring or the amide functionality under controlled conditions.[5]
-
Solvent: Solvents like ethanol, methanol, or ethyl acetate are used as they readily dissolve the substrate and do not interfere with the catalysis.
-
Pressure: While the reaction can proceed at atmospheric pressure, using a slightly elevated pressure of H₂ (e.g., 50 psi or ~3.4 atm) significantly increases the reaction rate.
Experimental Protocol 3: Catalytic Hydrogenation[6]
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 5-Methoxy-2(1H)-quinolinone (1.0 eq).
-
Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the substrate.
-
Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% by weight).
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Agitate the mixture (e.g., via shaking or vigorous stirring) at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (TLC/LC-MS) of small aliquots. The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 5-Methoxy-3,4-dihydroquinolin-2(1H)-one as a solid.
Method B: Chemical Reduction with Samarium(II) Iodide
A milder and often faster alternative to catalytic hydrogenation is the use of samarium(II) iodide (SmI₂). This single-electron transfer reagent, in the presence of a proton source like water or methanol, provides a powerful system for the selective reduction of α,β-unsaturated carbonyl compounds.[6]
Causality Behind Experimental Choices:
-
Reagent: The SmI₂/H₂O/MeOH combination promotes a selective reduction of the quinolinone double bond under very mild, neutral conditions, which is advantageous for substrates with sensitive functional groups.[6]
-
Conditions: The reaction proceeds rapidly at room temperature, often reaching completion in under an hour, offering a significant time advantage over hydrogenation.
Experimental Protocol 4: SmI₂-Mediated Reduction[7]
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Methoxy-2(1H)-quinolinone (1.0 eq) in a mixture of THF and methanol.
-
Reduction: To this solution, add a solution of Samarium(II) Iodide (SmI₂) in THF (typically a 0.1 M solution, ~2.5 eq) dropwise at room temperature. The characteristic deep blue or green color of SmI₂ should disappear as it is consumed.
-
Add water as a proton source.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the mixture becomes clear.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography to yield the final product.
Comparative Analysis of Reduction Methodologies
| Feature | Method A: Catalytic Hydrogenation | Method B: SmI₂-Mediated Reduction |
| Reagents | H₂ gas, Pd/C catalyst | Samarium(II) Iodide (SmI₂), H₂O, MeOH |
| Conditions | Room temp, 1-50 atm H₂ pressure | Room temp, atmospheric pressure, inert atmosphere |
| Reaction Time | 4 - 24 hours | Typically < 1 hour |
| Advantages | Highly scalable, inexpensive reagents, clean workup | Very mild conditions, rapid, high functional group tolerance |
| Disadvantages | Requires specialized pressure equipment, catalyst can be pyrophoric, potential for over-reduction | Stoichiometric reagent, requires inert atmosphere, metal waste |
| Ideal For | Large-scale production, process chemistry | Small-scale synthesis, sensitive substrates, rapid library synthesis |
Conclusion
The synthesis of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is a well-defined process that hinges on a robust two-stage strategy: the construction of a quinolinone precursor followed by a selective reduction. While catalytic hydrogenation remains the gold standard for scalability, modern chemical methods using reagents like samarium(II) iodide offer compelling advantages in terms of speed and mildness for lab-scale applications.[6] The choice of methodology should be guided by the specific needs of the researcher, considering factors such as scale, available equipment, and substrate sensitivity. A thorough understanding of these pathways provides drug development professionals with the necessary tools to access this valuable scaffold and its derivatives for the discovery of next-generation therapeutics.
References
-
Xie, D., & Zhang, S. (2022). SmI2/H2O/MeOH Promoted Selective Reduction of Quinolin-2(1H)-ones. The Journal of Organic Chemistry, 87(13), 8757–8763. [Link]
-
Tamariz, J., et al. (1994). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. HETEROCYCLES, 38(12), 2615-2622. [Link]
-
He, G., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(23), 8505. [Link]
-
PubChem. (n.d.). 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]
-
Oshita, M., et al. (1990). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. Journal of Medicinal Chemistry, 33(7), 1914-1918. [Link]
-
Imamoto, T., et al. (2015). Catalytic asymmetric hydrogenation of quinoline carbocycles. Chemical Communications, 51(36), 7732-7735. [Link]
Sources
A Strategic Guide to Unveiling the Therapeutic Potential of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one: A Biological Activity Screening Cascade
Introduction: The Quinolinone Scaffold and the Untapped Promise of a Novel Analog
To the dedicated researcher, scientist, and drug development professional, the quinolinone scaffold is a familiar and promising starting point. This heterocyclic core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Derivatives have been shown to modulate critical cellular pathways by targeting key players like receptor tyrosine kinases (e.g., VEGFR2), topoisomerases, and the microtubule network.[5][6]
This guide focuses on a specific, yet publicly unexplored, analog: 5-Methoxy-3,4-dihydroquinolin-2(1H)-one . While its direct biological activities are not yet characterized in published literature, its structural similarity to known bioactive molecules necessitates a systematic and rigorous investigation of its therapeutic potential. The following sections outline a comprehensive, multi-tiered screening strategy designed to efficiently identify and characterize the biological activity of this compound. This is not merely a list of protocols; it is a logical framework that explains the causality behind each experimental choice, ensuring a self-validating and robust path from initial hit discovery to mechanistic understanding.
Part 1: The Primary Screening Phase - Casting a Wide Net
The initial goal is to ascertain if 5-Methoxy-3,4-dihydroquinolin-2(1H)-one possesses any cytotoxic or antiproliferative activity. A broad, high-throughput approach is essential to gain a foundational understanding of the compound's general effect on cancer cells.
Rationale for a Phenotypic, Cell-Based Approach
Instead of beginning with a specific molecular target (a target-based screen), a phenotypic screen using a panel of cancer cell lines is the more logical starting point.[5] This approach is unbiased, allowing the compound's activity to reveal the most sensitive cancer types and, by extension, hint at its potential mechanism of action without preconceived notions.[7]
The NCI-60 Human Tumor Cell Line Screen: A Powerful First Pass
The National Cancer Institute's 60-cell line panel (NCI-60) is an invaluable resource for initial anticancer drug screening.[8] It represents nine distinct human cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer), providing a broad cross-section of tumor biology.[8]
Experimental Justification: Submitting 5-Methoxy-3,4-dihydroquinolin-2(1H)-one to the NCI-60 screen will yield a comprehensive "activity fingerprint." The primary endpoint is growth inhibition or cytotoxicity, measured using the CellTiter-Glo® luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells.[9] This method is highly sensitive and amenable to the high-throughput 384-well format used in the current NCI-60 screen.[9] The resulting data can be analyzed with the COMPARE algorithm, which cross-references the compound's activity pattern against a vast database of previously tested agents to predict a potential mechanism of action.[9]
Assay Validation and Quality Control
A robust high-throughput screen (HTS) is underpinned by stringent quality control.[10] Before and during the screening process, the assay's performance must be validated to ensure the data is reliable.
-
Z'-factor: This statistical parameter is a measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated using positive (e.g., a known cytotoxic agent like Doxorubicin) and negative (e.g., vehicle control, DMSO) controls.
-
Signal-to-Noise Ratio (S/N): This ratio compares the signal from the positive control to the background noise, ensuring that a "hit" can be clearly distinguished from random fluctuation.
Part 2: The Secondary Screening Phase - Hit Confirmation and Mechanistic Deep Dive
Assuming the primary screen identifies specific cancer cell lines sensitive to 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, the next phase is to confirm this activity and begin to unravel the "how" and "why." This involves a series of orthogonal assays to validate the initial findings and explore the underlying cellular mechanisms.[2][6]
Hit Confirmation and Dose-Response Analysis
The first step is to confirm the activity in the most sensitive cell lines identified in the primary screen.
Protocol: Dose-Response and IC50 Determination
-
Cell Plating: Seed the selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one (e.g., from 100 µM to 1 nM). Treat the cells with these concentrations for 72 hours. Include a vehicle-only control (DMSO).
-
Viability Assessment: After the incubation period, measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50). A confirmed "hit" will show a reproducible and dose-dependent inhibition of cell viability.[6]
Probing the Mechanism of Cell Death: Apoptosis Induction
A critical question is whether the compound is cytostatic (inhibits growth) or cytotoxic (induces cell death). If it is cytotoxic, determining if it triggers apoptosis (programmed cell death) is a key mechanistic insight.
Rationale for Caspase Activity Assay: The activation of executioner caspases, specifically Caspase-3 and Caspase-7, is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to directly measure this activity.[11][12][13]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Plate and treat cells with 5-Methoxy-3,4-dihydroquinolin-2(1H)-one at concentrations around the predetermined IC50 (e.g., 1x, 2x, and 5x IC50) for a relevant time course (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., Staurosporine).
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to the cell culture wells.[12] This single reagent lyses the cells and contains the proluminescent DEVD substrate.[11]
-
Incubation and Measurement: Incubate at room temperature for 1-2 hours.[13] Measure the luminescence using a plate reader. A significant increase in luminescence compared to untreated cells indicates apoptosis induction.
Investigating Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases of division. Flow cytometry with a DNA-staining dye is the gold-standard method for this analysis.[14][15]
Rationale for Propidium Iodide Staining: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[14]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol. This permeabilizes the cells for dye entry.[15]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[15]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) compared to the control population would suggest the compound interferes with that stage of the cell cycle.
Caption: Hypothetical mechanism of G2/M cell cycle arrest.
Part 3: The Tertiary Screening Phase - Target Deconvolution and In Vitro Pharmacology
With a confirmed cellular phenotype (e.g., G2/M arrest and apoptosis), the focus shifts to identifying the specific molecular target. Based on the known activities of the broader quinolinone class, several high-probability targets should be investigated directly using biochemical assays.[5][6]
Target Hypothesis 1: VEGFR2 Kinase Inhibition
Several quinolinone analogs are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of angiogenesis.[16]
Protocol: In Vitro VEGFR2 Kinase Assay
-
Assay Principle: This is a biochemical assay that measures the ability of the compound to inhibit the phosphorylation of a specific substrate by purified, recombinant human VEGFR2 kinase.[17] Kits are commercially available (e.g., from BPS Bioscience or Cell Signaling Technology) that use a luminescence-based readout (Kinase-Glo™) where the light signal is inversely proportional to the kinase activity.[18]
-
Procedure:
-
In a 96- or 384-well plate, combine the VEGFR2 enzyme, a specific peptide substrate, and ATP.
-
Add varying concentrations of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
-
Incubate to allow the phosphorylation reaction to proceed.
-
Add the Kinase-Glo™ reagent, which measures the amount of remaining ATP.
-
Measure luminescence. A lower signal indicates less ATP remaining, meaning the kinase was active. A higher signal indicates the kinase was inhibited.
-
-
Data Analysis: Calculate the IC50 value for VEGFR2 inhibition.
Target Hypothesis 2: Topoisomerase Inhibition
Topoisomerases are another common target for quinoline-based compounds.[6][19] These enzymes are crucial for resolving DNA supercoils during replication and transcription.
Protocol: Topoisomerase I/II DNA Relaxation Assay
-
Assay Principle: This assay uses supercoiled plasmid DNA as a substrate. Active topoisomerase I or II will "relax" the supercoiled DNA into a different conformation. This change can be visualized by agarose gel electrophoresis, as the relaxed form migrates more slowly than the supercoiled form.[20]
-
Procedure:
-
Incubate supercoiled plasmid DNA with purified human Topoisomerase I or II in the presence of varying concentrations of the test compound.
-
Include a positive control inhibitor (e.g., Camptothecin for Topo I, Etoposide for Topo II).
-
Stop the reaction and run the samples on an agarose gel.
-
Stain the gel with an intercalating dye (e.g., Ethidium Bromide) and visualize.
-
-
Data Interpretation: An effective inhibitor will prevent the relaxation of the supercoiled DNA, resulting in a band that migrates at the same position as the DNA-only control.
Caption: The proposed biological activity screening cascade.
Part 4: Early ADME-Tox Profiling - A Reality Check for Drug Development
Concurrent with target identification, it is crucial to evaluate the compound's drug-like properties. Poor absorption, distribution, metabolism, excretion (ADME), and toxicity are major causes of drug failure.[21] Early in vitro assessment can save significant resources.[22][23]
Key In Vitro ADME-Tox Assays
| Assay | Purpose | Methodology | Rationale for Inclusion |
| CYP450 Inhibition | To assess the potential for drug-drug interactions. | Incubate the compound with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., 3A4, 2D6, 2C9).[4] | Inhibition of these enzymes can lead to dangerous interactions with co-administered drugs.[4] |
| PAMPA | To predict passive intestinal absorption. | Measures the diffusion of the compound from a donor to an acceptor compartment through an artificial lipid membrane.[24] | A rapid, cell-free method to estimate oral bioavailability potential.[24] |
| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins. | Equilibrium dialysis or ultrafiltration with human plasma. | Only the unbound fraction of a drug is typically active; high binding can affect efficacy and clearance. |
| hERG Inhibition | To assess the risk of cardiac arrhythmia (QT prolongation). | Patch-clamp electrophysiology or fluorescence-based assays using cells expressing the hERG potassium channel. | hERG liability is a common reason for terminating drug development programs. |
Conclusion: Synthesizing Data for a Go/No-Go Decision
This structured, multi-tiered guide provides a robust framework for the comprehensive biological screening of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. By progressing from a broad phenotypic screen to specific mechanistic and biochemical assays, and finally to essential ADME-Tox profiling, this cascade is designed to build a complete picture of the compound's therapeutic potential. Each stage provides critical data that informs the next, creating a self-validating system. The ultimate goal is to generate a high-confidence data package that enables a clear, evidence-based decision on whether this promising molecule warrants advancement into the more complex and resource-intensive stages of lead optimization and preclinical development.
References
-
Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega, 5(49), 31955–31964. Available at: [Link]
-
Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 536–549. Available at: [Link]
-
Lounnas, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Journal of Medicinal Chemistry, 63(15), 8067–8086. Available at: [Link]
-
Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 59(23), 10511–10522. Available at: [Link]
-
Pommier, Y., et al. (2010). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. Available at: [Link]
-
ChemPartner. (n.d.). In Vitro ADME. Retrieved from [Link]
-
ResearchGate. (n.d.). Topoisomerase activity inhibition assays. Retrieved from [Link]
-
An, F., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 12(12), 8492–8504. Available at: [Link]
-
An, F., et al. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 96(3), 197-203. Available at: [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Inspiralis. (n.d.). Assay Kits Online (DNA Topoisomerase & Enzyme Activity). Retrieved from [Link]
-
BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
-
ScienceDirect. (n.d.). High throughput cell-based screening methods for cancer drug discovery. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). High-Throughput In Vitro ADME Analysis with Agilent RapidFire/MS Systems: Cytochrome P450 Inhibition. Retrieved from [Link]
-
Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Reinhold, W. C., et al. (2012). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Cancer Research, 72(14), 3499–3509. Available at: [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 536-549. Available at: [Link]
-
ResearchGate. (n.d.). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Retrieved from [Link]
-
Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
ASM Journals. (1990). In vitro assays used to measure the activity of topoisomerases. Retrieved from [Link]
-
Kim, H. J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available at: [Link]
-
PubMed. (2023). Discovery of VEGFR inhibitors through virtual screening and energy assessment. Retrieved from [Link]
-
AACR Journals. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Retrieved from [Link]
-
protocols.io. (n.d.). Caspase 3/7 Activity. Retrieved from [Link]
-
YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
-
OncLive. (2024). As Practice-Changing Data Hit EGFR-Mutated NSCLC Care, What's Next?. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]
-
Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). High throughput cell-based screening methods for cancer drug discovery. Retrieved from [Link]
-
Optibrium. (2007). Predictive ADME Models in Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]
-
MDPI. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]
-
MDPI. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]
-
JNCI: Journal of the National Cancer Institute. (2016). NCI-60 Cell Line Screening: A Radical Departure in Its Time. Retrieved from [Link]
Sources
- 1. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. agilent.com [agilent.com]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hit Discovery & Confirmation for Early Drug Discovery [merckmillipore.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. revvity.com [revvity.com]
- 9. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [nld.promega.com]
- 12. promega.com [promega.com]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. international-biopharma.com [international-biopharma.com]
- 17. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. ChemPartner [chempartner.com]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
Executive Summary
5-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic scaffold of significant interest in modern medicinal chemistry. While not an end-product therapeutic itself, its value lies in its role as a crucial synthetic intermediate for the development of novel neurologically active agents. The dihydroquinolinone core is recognized as a "privileged structure," capable of interacting with a range of biological targets. This guide provides an in-depth analysis of the primary research applications for this compound, focusing on its strategic use in the synthesis of dopamine receptor modulators and exploring the underlying chemical principles and experimental methodologies that drive its utility in drug discovery. We will dissect its physicochemical properties, detail validated synthetic protocols for its derivatization, and contextualize its application within relevant neuropharmacological pathways.
Introduction to a Privileged Scaffold
Chemical Properties and Structural Significance
5-Methoxy-3,4-dihydroquinolin-2(1H)-one, with the molecular formula C₁₀H₁₁NO₂, is a bicyclic lactam.[1][2] Its structure is characterized by a benzene ring fused to a dihydropyridinone ring, with a methoxy group (-OCH₃) at the C5 position of the aromatic ring.
The strategic placement of the methoxy group is critical. As an electron-donating group, it influences the electron density of the aromatic ring, which can be pivotal for modulating intermolecular interactions with protein targets, such as π-π stacking or hydrogen bonding. The lactam moiety (the cyclic amide) provides a site for hydrogen bond donation (from the N-H) and acceptance (from the C=O), while the nitrogen atom serves as a key handle for synthetic modification, typically via N-alkylation.
The Dihydroquinolinone Core in Medicinal Chemistry
The 3,4-dihydroquinolin-2(1H)-one skeleton is a recurring motif in a multitude of bioactive compounds.[3] Its rigid, yet non-planar, conformation allows appended functional groups to be presented in a well-defined three-dimensional space, facilitating precise interactions with the binding pockets of biological targets. This structural framework is particularly prominent in the development of agents targeting the central nervous system (CNS).[4] A prime example is the antipsychotic drug Aripiprazole, which, while featuring a 7-hydroxy substituted quinolinone, validates the utility of this core scaffold in achieving desired pharmacological profiles, specifically as a dopamine D2 receptor partial agonist.[5][6][7] Research into derivatives of the core structure has revealed potential for treating schizophrenia, depression, and Parkinson's disease.[8]
Core Application: Intermediate for CNS Drug Discovery
The principal application of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is as a starting material for the synthesis of novel dopamine receptor ligands. The general strategy involves functionalizing the nitrogen atom of the lactam with a linker chain that is, in turn, connected to a second pharmacophoric element, often a substituted piperazine ring. This modular approach allows for the systematic exploration of the chemical space to optimize affinity, selectivity, and functional activity at the target receptor.
Rationale for Targeting Dopamine D2 Receptors
Dopamine D2 receptors (D2Rs) are a major target for antipsychotic and antidepressant medications.[8] They are G-protein coupled receptors that play a crucial role in regulating mood, cognition, and motor control.[4] Both antagonists and partial agonists of D2Rs are therapeutically valuable.[8] The design of new molecules based on the 5-methoxy-dihydroquinolinone scaffold aims to fine-tune the interaction with D2Rs to achieve novel therapeutic effects or improved side-effect profiles compared to existing drugs.[4]
Synthetic Strategy: N-Alkylation for Linker Introduction
A cornerstone reaction for utilizing this scaffold is the N-alkylation of the lactam nitrogen. This is typically achieved via a Williamson ether synthesis-like reaction, where the deprotonated lactam acts as a nucleophile to displace a leaving group on an alkyl chain.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is chosen. K₂CO₃ is often preferred in industrial settings for its lower cost, safety, and ease of handling. NaH provides a more forceful, irreversible deprotonation, which can drive sluggish reactions to completion.
-
Linker: A bifunctional linker, such as 1,4-dibromobutane, is used. One end reacts with the quinolinone, leaving the other end available for subsequent reaction with an amine (e.g., a substituted piperazine). The four-carbon chain length is a common starting point, as it has proven optimal for spanning the distance between key interaction points in many D2R ligands.[8]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is used to dissolve the ionic intermediates and reactants without interfering with the nucleophilic substitution.
The logical flow of this synthetic approach is visualized in the workflow diagram below.
Caption: General synthetic workflow for producing D2R modulator candidates.
Experimental Protocols & Validation
Protocol: Synthesis of 1-[3-[4-(3-Chlorophenyl)-1-Piperazinyl]Propyl]-3,4-Dihydro-5-Methoxy-2(1H)-Quinolinone
This protocol is adapted from established methodologies for synthesizing novel antidepressant and D2R modulating agents.[9] It serves as a self-validating system where successful synthesis can be confirmed through standard analytical techniques.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF (10 mL/mmol), add potassium carbonate (1.5 eq) and 1-bromo-3-chloropropane (1.2 eq).
-
Alkylation: Heat the mixture to 80°C and stir under a nitrogen atmosphere for 4-6 hours.
-
Rationale: Heating accelerates the rate of nucleophilic substitution. A nitrogen atmosphere prevents potential side reactions with atmospheric moisture or oxygen.
-
-
Workup 1: After cooling to room temperature, pour the reaction mixture into ice water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Validation Point: Monitor reaction progress by Thin Layer Chromatography (TLC) to ensure consumption of the starting material before workup.
-
-
Purification 1: Purify the crude product (1-(3-chloropropyl)-5-methoxy-3,4-dihydroquinolin-2(1H)-one) by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Coupling Reaction: Dissolve the purified intermediate (1.0 eq) in acetonitrile (15 mL/mmol). Add 1-(3-chlorophenyl)piperazine (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Rationale: Potassium iodide acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate, which accelerates the final coupling step.
-
-
Reflux: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours.
-
Workup 2: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate in vacuo. Dissolve the residue in dichloromethane, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Final Purification & Validation: Purify the final compound by column chromatography or recrystallization. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected mass and spectral shifts provide definitive validation of a successful synthesis.
In Vitro Assay: D2 Receptor Binding Affinity
To validate the biological application of the newly synthesized compound, a competitive radioligand binding assay is performed.
-
Source: Use cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: Use [³H]Spiperone, a high-affinity D2 antagonist.
-
Procedure: Incubate cell membranes (20-30 µg protein) with a fixed concentration of [³H]Spiperone (e.g., 0.2 nM) and varying concentrations of the synthesized test compound (e.g., 10⁻¹¹ to 10⁻⁵ M) in assay buffer.
-
Incubation: Incubate at room temperature for 90 minutes.
-
Detection: Terminate the assay by rapid filtration through glass fiber filters. Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]Spiperone binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity for the D2 receptor.
Data Summary & Pathway Context
Physicochemical Properties
The fundamental properties of the core scaffold are essential for planning synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| IUPAC Name | 5-methoxy-3,4-dihydro-1H-quinolin-2-one | PubChem[1] |
| CAS Number | 30557-06-3 | ChemScene[2] |
| Appearance | White to off-white solid | Typical |
Pharmacological Context: D2 Receptor Signaling
Derivatives of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one are designed to modulate dopamine signaling. As partial agonists, they would ideally stabilize the D2 receptor in a state of moderate activity, preventing both the over-activation (associated with psychosis) and under-activation (associated with negative and cognitive symptoms) of the pathway.
Caption: Simplified D2 receptor signaling pathway modulation.
Future Directions & Conclusion
5-Methoxy-3,4-dihydroquinolin-2(1H)-one remains a highly relevant and valuable building block in neuropharmacology. While its primary application has been in the synthesis of D2R modulators, future research could expand its utility. Exploration into derivatives targeting other G-protein coupled receptors (e.g., serotonin or adrenergic receptors) or even kinase inhibitors is a logical next step. The development of novel, more efficient synthetic routes to functionalize not just the nitrogen but also the aromatic ring could unlock new avenues for drug discovery.[3][10]
References
-
Oshiro, Y., Sakurai, Y., Sato, S., et al. (2000). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-Piperazinyl]Propyl]-3,4-Dihydro-5-Methoxy-2(1H)-Quinolinone and Its Derivatives. Journal of Medicinal Chemistry, 43(2), 177-189. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. PubChem Compound Database. Retrieved from: [Link]
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (2017). ResearchGate. Available at: [Link]
-
J&K Scientific (n.d.). 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from: [Link]
-
Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate. Available at: [Link]
-
Optimization of aripiprazole synthesis. (2025). ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H). (2021). Semantic Scholar. Available at: [Link]
-
Lewis, A. S., et al. (2021). The molecular mechanism of positive allosteric modulation at the dopamine D1 receptor. PMC - PubMed Central. Available at: [Link]
-
Popik, P., et al. (2015). Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: novel antipsychotic agents? PubMed. Available at: [Link]
- US Patent US20180265472A1. (2018). Process for preparing aripiprazole lauroxil and intermediates thereof. Google Patents.
-
Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2025). ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (2017). Classics in Chemical Neuroscience: Aripiprazole. PMC - PubMed Central. Available at: [Link]
-
New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. (2018). PubMed. Available at: [Link]
-
Dihydroquinolinone synthesis. Organic Chemistry Portal. Retrieved from: [Link]
-
Aripiprazole Synthesis Process: A Detailed Guide. (2025). Pharmaffiliates. Available at: [Link]
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2022). MDPI. Available at: [Link]
-
New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. (2018). ResearchGate. Available at: [Link]
-
methanone. (2021). MDPI. Available at: [Link]
Sources
- 1. 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | C10H11NO2 | CID 12947118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: novel antipsychotic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dihydroquinolinone synthesis [organic-chemistry.org]
Methodological & Application
High-Yield Synthesis of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one: An Application Note and Protocol
Abstract
This application note provides a detailed, two-step protocol for the high-yield synthesis of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, a valuable intermediate in pharmaceutical research and drug development. The synthesis commences with the efficient construction of the quinolinone scaffold, followed by a selective and high-yielding reduction of the C3-C4 double bond. The methodologies presented are selected for their scalability, high conversion rates, and operational simplicity. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering not only a step-by-step guide but also the underlying scientific rationale for the chosen procedures.
Introduction: The Significance of the Dihydroquinolinone Scaffold
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its derivatives have demonstrated efficacy as anticancer, antiviral, and antibiotic agents.[1] Specifically, the 5-methoxy substituted analogue is a key building block for several pharmacologically significant molecules. The development of robust and efficient synthetic routes to access this intermediate is therefore of paramount importance for accelerating drug discovery programs.
This guide details a reliable two-stage synthesis. The first part focuses on the construction of the unsaturated precursor, 5-methoxy-2(1H)-quinolinone. The second part describes its selective reduction to the target saturated lactam, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
Strategic Overview of the Synthesis
The chosen synthetic strategy prioritizes high yields and selectivity, employing well-established and reliable chemical transformations. The overall workflow is depicted below.
Sources
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Quinoline and its derivatives have historically formed a cornerstone of antimicrobial chemotherapy, with a well-established record of potent activity against a wide range of pathogens.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the application of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one , a member of the quinolinone class, in antimicrobial susceptibility testing (AST). We present detailed, field-proven protocols for determining its inhibitory and bactericidal potential, grounded in internationally recognized standards. Furthermore, we explore the hypothesized mechanism of action based on the broader quinolone class and provide a framework for the systematic evaluation of this promising compound.
Introduction and Scientific Rationale
The quinolinone scaffold is a privileged structure in medicinal chemistry, most famously represented by the fluoroquinolone antibiotics.[4] These agents exert their potent bactericidal effects by targeting essential bacterial enzymes—DNA gyrase and topoisomerase IV—thereby inhibiting DNA replication and repair.[5][6] The exploration of novel quinolinone derivatives is a critical strategy in circumventing existing resistance mechanisms and expanding the therapeutic arsenal.[7][8]
The subject of this guide, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, introduces a methoxy group at the 5-position of the dihydroquinolinone core. The inclusion of methoxy substituents in various scaffolds has been shown to modulate biological activity, sometimes enhancing antimicrobial potency or altering the spectrum of activity.[9][10] Therefore, a systematic evaluation of this specific derivative is warranted to characterize its antimicrobial profile.
This application note provides the necessary protocols to:
-
Determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria.
-
Ascertain the Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic and bactericidal activity.
-
Offer a framework for preliminary screening using the agar disk diffusion method.
All methodologies are designed to be self-validating through the inclusion of appropriate controls and are based on the robust guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]
Hypothesized Mechanism of Action
Based on the extensive body of literature for the parent quinolone class, the primary hypothesized mechanism of action for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is the inhibition of bacterial type II topoisomerases.
-
Target Engagement: The compound is predicted to passively diffuse through the bacterial cell wall and membrane. In Gram-negative bacteria, this may involve porin channels.[5]
-
Enzyme Inhibition: Once in the cytoplasm, the molecule is expected to stabilize the covalent complex formed between DNA and the type II topoisomerases (DNA gyrase in many Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria).[4]
-
Induction of DNA Damage: This stabilization of the "cleavage complex" prevents the re-ligation of double-strand DNA breaks introduced by the enzymes during replication, leading to the accumulation of fragmented DNA.[4][6]
-
Cellular Response and Death: The accumulation of irreparable DNA damage triggers downstream cellular responses, ultimately leading to rapid bacterial cell death.
While this is the principal hypothesis, some quinoline derivatives have also been shown to exert their effects by disrupting the bacterial cell membrane.[14] Therefore, secondary assays to investigate membrane potential or permeability could be valuable follow-up studies if the primary mechanism is not confirmed.
Caption: Hypothesized mechanism targeting bacterial DNA topoisomerases.
Experimental Protocols
The following protocols provide a standardized approach to assessing the antimicrobial activity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. Adherence to these guidelines is crucial for generating reliable and reproducible data.[15]
Preparation of Test Compound Stock Solution
The solubility and stability of the test compound are paramount for accurate results.
-
Solvent Selection: Begin by determining a suitable solvent for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. Dimethyl sulfoxide (DMSO) is a common choice for initial screening of novel compounds. It is critical to ensure the final concentration of the solvent in the assay does not exceed 1% (v/v), as higher concentrations can exhibit antimicrobial properties or affect bacterial growth.
-
Stock Solution Preparation: Accurately weigh the compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or ~56.4 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: Broth Microdilution for MIC Determination
This method is considered the "gold standard" for quantitative susceptibility testing.[11][15] It determines the lowest concentration of the compound that inhibits visible microbial growth.
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Solvent control (e.g., DMSO)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the compound stock solution, diluted in CAMHB to twice the highest desired final concentration, to the first well of each test row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well. This creates a concentration gradient.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (broth only, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[17]
-
-
Controls:
-
Positive Control: Repeat the serial dilution process with a known antibiotic like Ciprofloxacin.
-
Solvent Control: Run a separate dilution series with the solvent (e.g., DMSO) to ensure it has no effect on bacterial growth at the highest concentration used.
-
Growth Control (Well 11): Contains bacteria and broth, but no compound. Should show turbidity.
-
Sterility Control (Well 12): Contains broth only. Should remain clear.
-
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is a logical extension of the MIC test and determines the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.
Procedure:
-
Post-MIC Incubation: Following the MIC determination, take the microtiter plate used for the MIC assay.
-
Subculturing: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), aspirate 10-100 µL of the culture.
-
Plating: Spread the aspirated volume onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration from the MIC plate that results in no colony growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subculture agar plate.
Experimental Workflow and Data Presentation
A systematic workflow ensures efficiency and minimizes variability.
Sources
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.cnr.it [iris.cnr.it]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. megumed.de [megumed.de]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. apec.org [apec.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Methoxy-3,4-dihydroquinolin-2(1H)-one in Material Science
Introduction: Unlocking the Potential of a Versatile Heterocycle in Material Science
5-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that has primarily been explored within the realm of medicinal chemistry, where its rigid scaffold is a valuable starting point for the synthesis of various bioactive molecules.[1][2] However, the inherent electronic and structural features of the dihydroquinolinone core—specifically its aromaticity, electron-rich methoxy group, and the presence of a lactam functionality—suggest a significant, yet largely untapped, potential for applications in material science.
This document serves as a forward-looking guide for researchers and scientists interested in exploring 5-Methoxy-3,4-dihydroquinolin-2(1H)-one as a novel building block for advanced functional materials. We will present detailed, albeit prospective, protocols for its utilization in two key areas: as a monomer for the synthesis of high-performance polymers and as a core structure for the development of organic electronic materials for applications such as Organic Light-Emitting Diodes (OLEDs).
The proposed applications are grounded in the established properties of related quinoline-based materials, which are known for their thermal stability and promising optical and electronic properties.[3][4] By functionalizing the 5-Methoxy-3,4-dihydroquinolin-2(1H)-one scaffold, we can create a new class of materials with tailored properties for a range of advanced applications.
Proposed Application 1: A Novel Monomer for High-Performance Polyquinolones
Rationale for Use as a Monomer:
The quinoline and quinolinone moieties are known to impart high thermal stability and rigidity to polymer backbones.[3] The incorporation of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one into a polymer chain is anticipated to yield materials with a high glass transition temperature (Tg), excellent thermal stability, and potentially interesting photophysical properties due to the presence of the methoxy group, which can enhance solubility and modulate the electronic structure.
To be used as a monomer, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one must first be functionalized with polymerizable groups. Below, we propose a synthetic pathway to introduce acrylic functionalities, rendering it suitable for free-radical polymerization.
Protocol 1: Synthesis of a Polymerizable Acrylate Derivative
This protocol details the synthesis of (5-methoxy-2-oxo-3,4-dihydroquinolin-1(2H)-yl)ethyl acrylate, a proposed polymerizable derivative.
Step 1: N-Alkylation with 2-bromoethanol
-
Objective: To introduce a hydroxyl group on the nitrogen of the lactam, which can be later esterified.
-
Procedure:
-
To a solution of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add 2-bromoethanol (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-hydroxyethyl)-5-methoxy-3,4-dihydroquinolin-2(1H)-one.
-
Step 2: Acrylation of the Hydroxyl Group
-
Objective: To introduce the polymerizable acrylate group.
-
Procedure:
-
Dissolve the product from Step 1 (1 mmol) and triethylamine (TEA, 1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C.
-
Add acryloyl chloride (1.2 mmol) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting monomer by column chromatography.
-
Caption: Proposed synthesis of a polymerizable acrylate monomer.
Protocol 2: Free-Radical Polymerization
-
Objective: To polymerize the synthesized acrylate monomer.
-
Procedure:
-
Dissolve the acrylate monomer (1 mmol) and azobisisobutyronitrile (AIBN, 0.01 mmol) in anhydrous toluene (5 mL) in a Schlenk flask.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas and heat the reaction mixture to 70 °C with stirring.
-
Allow the polymerization to proceed for 24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum at 60 °C to a constant weight.
-
Expected Polymer Properties
The resulting polyacrylate with pendant 5-methoxy-3,4-dihydroquinolin-2(1H)-one moieties is expected to exhibit the following properties:
| Property | Expected Value/Characteristic | Rationale |
| Glass Transition (Tg) | > 150 °C | The rigid quinolinone side chains will restrict polymer chain mobility. |
| Thermal Stability (TGA) | Decomposition temperature > 300 °C | Based on the high thermal stability of polyquinolines.[3] |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, DMF) | The methoxy group and the acrylate backbone are expected to enhance solubility. |
| Optical Properties | Potential for blue fluorescence | The quinolinone core is a potential fluorophore, and this may be tunable with further functionalization. |
Proposed Application 2: A Core for Organic Electronic Materials
Rationale for Use in Organic Electronics:
Quinoline derivatives have been successfully employed as both electron-transporting and hole-transporting materials in OLEDs.[4] The dihydroquinolinone core, with its electron-donating methoxy group and the amide functionality, presents an interesting electronic profile that can be further tailored for charge transport applications. By attaching known hole-transporting or electron-transporting moieties, we can design novel materials for OLEDs.
Protocol 3: Synthesis of a Hole-Transporting Material (HTM) Derivative
This protocol outlines a proposed synthesis of a derivative functionalized with a triphenylamine moiety, a common building block for HTMs.
Step 1: Bromination of the Aromatic Ring
-
Objective: To introduce a reactive site for cross-coupling reactions.
-
Procedure:
-
Dissolve 5-Methoxy-3,4-dihydroquinolin-2(1H)-one (1 mmol) in a suitable solvent like acetic acid.
-
Slowly add N-bromosuccinimide (NBS, 1.1 mmol) to the solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Purify the crude product to obtain the brominated derivative.
-
Step 2: Buchwald-Hartwig Amination
-
Objective: To couple the brominated quinolinone with diphenylamine.
-
Procedure:
-
In a glovebox, combine the brominated quinolinone (1 mmol), diphenylamine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol) in a Schlenk flask.
-
Add anhydrous toluene (10 mL).
-
Seal the flask and heat the reaction to 100-110 °C for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Purify the crude product by column chromatography to yield the target HTM.
-
Caption: Proposed synthesis of a hole-transporting material.
Protocol 4: Characterization of Photophysical and Electrochemical Properties
-
UV-Vis and Photoluminescence (PL) Spectroscopy:
-
Prepare dilute solutions of the synthesized material in a suitable solvent (e.g., chloroform).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima.
-
Record the emission spectrum using a fluorescence spectrophotometer to determine the emission maxima and quantum yield.
-
-
Cyclic Voltammetry (CV):
-
Perform CV measurements in a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Use a solution of the material in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Determine the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.
-
Expected Optoelectronic Properties
| Property | Expected Value/Characteristic | Significance for OLEDs |
| HOMO Energy Level | -5.0 to -5.5 eV | Suitable for efficient hole injection from common anode materials (e.g., ITO). |
| LUMO Energy Level | -2.0 to -2.5 eV | Should be appropriate for electron blocking and transport to the emissive layer. |
| Emission Color | Blue to green region | The extended conjugation with the triphenylamine moiety is likely to result in these colors. |
| Electrochemical Stability | Reversible oxidation waves in CV | Indicates stability during device operation. |
Conclusion and Future Outlook
While the direct application of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one in material science is yet to be extensively documented, its structural and electronic properties, in conjunction with the known performance of related quinoline-based materials, strongly suggest its potential as a valuable building block. The proposed protocols in this application note provide a foundational framework for researchers to begin exploring this promising compound for the development of novel high-performance polymers and organic electronic materials. Further research into the functionalization and polymerization of this versatile scaffold is highly encouraged and is expected to yield materials with unique and desirable properties.
References
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Polyquinolines and Polyanthrazolines: Synthesis and Properties. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.). IntechOpen. Retrieved January 24, 2026, from [Link]
-
Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for troubleshooting and enhancing the stability of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one for in vivo studies. Our focus is on providing not just protocols, but the scientific rationale behind them, to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Molecule's Inherent Instabilities
Before troubleshooting, it is crucial to understand the structural liabilities of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. The molecule possesses two primary sites susceptible to degradation in vivo: the 5-methoxy group and the lactam ring .
-
5-Methoxy Group: This ether linkage is a prime target for Phase I metabolism, specifically O-demethylation, which is mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3][4] This metabolic process replaces the methyl group with a hydrogen, forming a hydroxyl group and significantly altering the compound's pharmacological profile.
-
Lactam Ring: The cyclic amide (lactam) in the quinolinone core is susceptible to hydrolysis. This reaction can be catalyzed by enzymes (hydrolases) or driven by pH.[5][6] The stability of β-lactams, a related class of compounds, is known to be highly dependent on pH, temperature, and the composition of the surrounding medium.[5][6] Ring-opening hydrolysis leads to a complete loss of the parent structure and its intended activity.
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential metabolic and chemical degradation pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo experiments in a direct question-and-answer format.
Q1: My compound shows very low or inconsistent plasma exposure after oral dosing. What are the first things I should investigate?
A1: This is a classic challenge that points to three potential culprits: poor solubility, rapid first-pass metabolism, or chemical instability in the gastrointestinal (GI) tract.
-
Assess Physicochemical Stability: First, confirm the compound's stability in the dosing vehicle and in simulated gastric and intestinal fluids. Degradation can occur before the compound is even absorbed.[7]
-
Evaluate Metabolic Stability: The primary suspect for rapid clearance is metabolism. You must quantify the compound's stability in the presence of liver microsomes and in plasma from the species you are using for your in vivo study.[8] These assays will reveal if the compound is being rapidly cleared by metabolic enzymes.
-
Check for Formulation Issues: If the compound is stable, the issue may be poor absorption due to low solubility. Re-evaluate your formulation strategy (see Section 4).
Q2: How do I experimentally determine if my compound is metabolically stable?
A2: The two most critical in vitro assays for this are the Liver Microsomal Stability Assay and the Plasma Stability Assay . These are foundational ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[8][9][10]
-
Liver Microsomal Stability Assay: This assay assesses Phase I metabolic stability by incubating your compound with liver microsomes, which are rich in CYP enzymes. A rapid loss of the parent compound suggests high susceptibility to hepatic clearance.
-
Plasma Stability Assay: This test determines the compound's stability in plasma, identifying susceptibility to plasma enzymes like esterases and amidases.[9][10]
Below is a general workflow for these stability assessments.
Caption: General workflow for in vitro stability assays.
Q3: I've run the stability assays. How do I interpret the results?
A3: The output, typically a half-life (t½), provides a quantitative measure of stability. This data is critical for predicting in vivo behavior.
| In Vitro Half-Life (t½) in Microsomes/Plasma | Interpretation & Implication for In Vivo Studies |
| < 15 minutes | High Instability: Compound is rapidly degraded. Expect very high clearance and poor in vivo exposure. Structural modification is likely necessary. |
| 15 - 60 minutes | Moderate Instability: The compound is metabolized. In vivo exposure may be limited. Formulation strategies might help, but metabolic "soft spots" should be addressed. |
| > 60 minutes | High Stability: The compound is stable to the tested metabolic pathways. If in vivo exposure is still low, investigate other factors like poor solubility, low permeability, or efflux transporters. |
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for the key stability assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a test compound in plasma.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compound (a known stable compound)
-
Plasma (Human, Rat, Mouse; stored at -80°C)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with internal standard for quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Methodology:
-
Thaw Plasma: Thaw frozen plasma on ice. Once thawed, centrifuge at ~2000g for 10 minutes at 4°C to remove cryoprecipitates.
-
Prepare Incubation Mixture: In a 96-well plate, add 99 µL of plasma to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 1 µL of the 10 mM test compound stock to the plasma to achieve a final concentration of 100 µM (and final DMSO concentration of 1%). Mix well.
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take a 50 µL aliquot of the incubation mixture and add it to a new plate containing 200 µL of ice-cold ACN with an internal standard.[11] This stops the reaction and precipitates proteins.
-
Sample Processing: Vortex the quenched samples for 1 minute, then centrifuge at 4000g for 15 minutes at 4°C to pellet the precipitated proteins.[11]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) can be used to calculate the half-life (t½ = 0.693 / k).
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the rate of metabolic turnover by Phase I enzymes.
Materials:
-
Test compound stock solution (1 mM in DMSO)
-
Liver Microsomes (Human, Rat, Mouse; 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with internal standard
-
Other materials as listed in Protocol 1
Methodology:
-
Prepare Master Mix: Prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5-1.0 mg/mL).
-
Add Compound: Add the test compound to the master mix to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. For a negative control, add buffer instead of the NADPH system.
-
Sampling & Processing: Follow steps 5-7 from the Plasma Stability Assay protocol at appropriate time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Data Analysis: Calculate the half-life and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Section 4: Formulation Strategies to Enhance Stability
If your compound is chemically unstable in the dosing vehicle or has poor solubility, a robust formulation is essential.
Q4: My compound is degrading in my simple aqueous dosing vehicle. What can I do?
A4: The pH of the vehicle is often the cause. The lactam ring of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one may be susceptible to acid or base hydrolysis.
-
Use Buffers: Incorporate a pharmaceutically acceptable buffer system (e.g., citrate or phosphate) to maintain the pH of the formulation at a level where the compound shows maximum stability.[12] You must first perform a pH-rate stability profile to identify this optimal pH.
-
Protect from Light and Oxygen: Some degradation pathways are photolytic or oxidative.[12] Prepare formulations fresh, protect from light using amber vials, and consider purging the vehicle with nitrogen to remove dissolved oxygen.
Q5: My compound isn't dissolving sufficiently for my target dose. What are some common formulation vehicles for preclinical in vivo studies?
A5: For poorly soluble compounds, multi-component vehicle systems are standard. The goal is to keep the drug solubilized in vivo long enough for absorption to occur.[13]
| Vehicle Component | Purpose | Typical Concentration (Oral) |
| DMSO | Primary solvent for stock solution | < 5-10% of final volume |
| PEG 300/400 | Co-solvent, improves solubility | 10 - 40% |
| Propylene Glycol | Co-solvent | 10 - 40% |
| Tween® 80 / Kolliphor® EL | Non-ionic surfactant, aids wetting and dispersion | 1 - 10% |
| Hydroxypropyl-β-cyclodextrin | Solubilizer, forms inclusion complexes | 10 - 40% |
| 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) | Suspending agent (for suspensions) | q.s. to 100% |
Example Formulation Protocol (for Oral Gavage):
-
Weigh the required amount of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
-
Add a small volume of DMSO to dissolve the compound completely.
-
In a separate tube, mix PEG 400 and Tween® 80.
-
Add the DMSO stock solution to the PEG/Tween mixture and vortex thoroughly.
-
Slowly add saline or water dropwise while vortexing to bring to the final volume. The final solution should be clear. If precipitation occurs, the formulation has failed and requires optimization.[13]
Section 5: Advanced Strategies: Structural Modification & Prodrugs
If formulation and handling cannot overcome inherent metabolic instability, structural modification must be considered.
Q6: My compound is rapidly cleared by O-demethylation. How can I block this metabolic pathway?
A6: This requires a medicinal chemistry approach to modify the 5-methoxy group. The goal is to replace it with a group that is isosteric (similar in size and electronic properties) but resistant to CYP-mediated metabolism.
-
Bioisosteric Replacement: Consider replacing the -OCH₃ group with a more stable isostere like -F, -Cl, or -CF₃.
-
Steric Hindrance: Introduce bulky groups near the methoxy group to physically block the CYP enzyme's active site.
Q7: Can a prodrug strategy improve the stability of the lactam ring or enhance overall properties?
A7: Yes, a prodrug approach is an excellent strategy. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[14][15]
For a lactam-containing compound, one could envision a prodrug that:
-
Masks the Lactam: A promoiety could be attached to the lactam nitrogen. This moiety would be designed to be cleaved by specific enzymes (e.g., esterases) in the plasma or target tissue, releasing the active parent compound.
-
Leverages Target-Specific Enzymes: In specialized applications like antibacterial therapy, prodrugs have been designed where a β-lactamase enzyme, a source of bacterial resistance, is hijacked to cleave the prodrug and release an active agent only in resistant bacteria.[14][16][17][18] This highlights the potential for creative, targeted delivery strategies.
Below is a decision tree to guide your troubleshooting process.
Caption: Decision tree for troubleshooting in vivo stability.
References
-
Boutall, T. (2025). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. MDPI. Available from: [Link]
-
Choudhary, A. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]
-
Singh, A., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]
-
Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism. Available from: [Link]
-
Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12947118, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. Retrieved January 24, 2026 from [Link].
-
Greco, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PLOS ONE. Available from: [Link]
-
Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available from: [Link]
-
Van der Watt, E., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Available from: [Link]
-
Ambler, C. M., et al. (2019). Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β-Lactamase-Activated Antibacterial Prodrug. Journal of Medicinal Chemistry. Available from: [Link]
-
Cyprotex. Plasma Stability Assay. Evotec. Available from: [Link]
-
Al-Malki, A. H. (2020). Antibacterial Prodrugs to Overcome Bacterial Resistance. Molecules. Available from: [Link]
-
Domainex. Plasma Stability Assay. Available from: [Link]
-
Singh, A., et al. (2014). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available from: [Link]
-
Hawes, E. M., et al. (1986). Metabolism of methoxyphenamine in extensive and poor metabolizers of debrisoquin. ResearchGate. Available from: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]
-
Sarkar, A., et al. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. Available from: [Link]
-
Chen, Y. A., et al. (2021). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI. Available from: [Link]
-
Anapharm. (2023). Considerations to properly assess drug stability within biological samples. Available from: [Link]
-
National Institutes of Health. (2022). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes. Available from: [Link]
-
Al-Rawithi, S., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy. Available from: [Link]
-
Zhang, Y., et al. (2024). An engineered prodrug selectively suppresses β-lactam resistant bacteria in a mixed microbial setting. bioRxiv. Available from: [Link]
-
Charnwood Discovery. In Vitro Plasma Stability Assay. Available from: [Link]
-
Drug Development & Delivery. (2021). FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 169153, 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. Retrieved January 24, 2026 from [Link].
-
Agilent. (2022). Dissolution Method Troubleshooting. Available from: [Link]
-
Yu, A. M. (2010). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. PubMed. Available from: [Link]
-
Yamazaki, H., et al. (2022). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PubMed. Available from: [Link]
-
Jarrad, A. M. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. Available from: [Link]
-
BioProcess International. (2025). Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1. Available from: [Link]
-
BioDuro. ADME Plasma Stability Assay. Available from: [Link]
-
Poon, Y., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. Available from: [Link]
-
Duke University. (2024). Design of β-lactam Prodrugs to Selectively Suppress β-lactam Resistant, Pathogenic Bacteria in Microbial Mixtures. Available from: [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available from: [Link]
-
Jarrad, A. M., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available from: [Link]
-
CASSS. (2015). Troubleshooting CE-SDS: baseline disturbances, peak area repeatability and the presence of ghost peaks. Available from: [Link]
-
Liu, X., et al. (2012). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Letters in Drug Design & Discovery. Available from: [Link]
-
Yamazaki, H., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica. Available from: [Link]
-
Ladeira, S., et al. (2021). Prodrug approaches for the development of a long-acting drug delivery systems. Advanced Drug Delivery Reviews. Available from: [Link]
-
Kevin, R. C., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Clinical Chemistry. Available from: [Link]
Sources
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Plasma Stability Assay | Domainex [domainex.co.uk]
- 11. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Antibacterial Prodrugs to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An engineered prodrug selectively suppresses β-lactam resistant bacteria in a mixed microbial setting | bioRxiv [biorxiv.org]
- 18. Making sure you're not a bot! [dukespace.lib.duke.edu]
Navigating the Scale-Up of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one: A Technical Support Guide
Welcome to the technical support center for the production of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of this valuable intermediate. Our focus is on providing practical, experience-driven solutions grounded in scientific principles to ensure a robust and efficient manufacturing process.
I. Foundational Synthesis Strategy: A Scalable Approach
While several synthetic routes to the dihydroquinolinone core exist, for large-scale production, a convergent and cost-effective strategy is paramount. A common and logical approach involves the preparation of a suitable N-acyl aniline precursor followed by an intramolecular cyclization. For the synthesis of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, a robust pathway initiates from 3-methoxyaniline. This guide will focus on troubleshooting a plausible industrial synthesis outlined below.
Caption: Proposed scalable synthetic workflow for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis and scale-up of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, presented in a question-and-answer format.
A. Acylation Step: Formation of N-(3-methoxyphenyl)acrylamide
Question 1: The acylation of 3-methoxyaniline with acryloyl chloride is resulting in low yields and the formation of significant dark-colored impurities. What is the likely cause and how can it be mitigated?
Answer:
The low yield and formation of dark, likely polymeric, impurities are characteristic of uncontrolled polymerization of the acryloyl moiety and potential side reactions of the aniline starting material. Here’s a breakdown of the likely causes and recommended solutions:
-
Causality:
-
Polymerization: Acryloyl chloride and the resulting acrylamide are highly susceptible to radical polymerization, especially at elevated temperatures or in the presence of trace metals.
-
Exothermic Reaction: The acylation reaction is highly exothermic. Poor temperature control on a larger scale can lead to localized "hot spots," accelerating polymerization and degradation.
-
Reagent Purity: Impurities in the acryloyl chloride or the solvent can initiate polymerization.
-
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C, preferably between 0 and -5 °C, throughout the addition of acryloyl chloride. Utilize a reactor with efficient cooling and agitation.
-
Slow Addition: Add the acryloyl chloride dropwise or via a syringe pump to the solution of 3-methoxyaniline to control the exotherm.
-
Inhibitor Addition: Incorporate a radical inhibitor, such as a small amount of phenothiazine or hydroquinone monomethyl ether (MEHQ), into the reaction mixture. Ensure the chosen inhibitor is compatible with downstream processing.
-
Solvent Choice: Use a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions. Ensure the solvent is degassed to remove dissolved oxygen, which can promote radical formation.
-
Reagent Quality: Use freshly distilled or high-purity acryloyl chloride.
-
Table 1: Recommended vs. Problematic Conditions for Acylation
| Parameter | Recommended Condition | Problematic Condition |
| Temperature | 0 to -5 °C | > 10 °C or poor control |
| Addition Rate | Slow, controlled addition | Rapid, bulk addition |
| Inhibitor | Present (e.g., Phenothiazine) | Absent |
| Atmosphere | Inert (Nitrogen or Argon) | Air |
| Solvent | Dry, Aprotic (DCM, THF) | Protic or wet solvent |
B. Intramolecular Friedel-Crafts Cyclization
Question 2: The Friedel-Crafts cyclization of N-(3-methoxyphenyl)acrylamide is sluggish, and upon work-up, the primary product is the hydrolyzed starting material. How can the cyclization be driven to completion?
Answer:
A sluggish reaction and hydrolysis of the starting material upon work-up point towards issues with the Lewis acid catalyst or the reaction conditions. The intramolecular Friedel-Crafts reaction requires a sufficiently activated aromatic ring and a potent Lewis acid to promote the cyclization.
-
Causality:
-
Lewis Acid Deactivation: The amide functionality in the starting material can coordinate with the Lewis acid (e.g., AlCl₃), reducing its catalytic activity. Stoichiometric or even excess amounts of the Lewis acid are often required.
-
Insufficient Activation: The methoxy group is an activating group, but the deactivating effect of the acrylamide side chain can make the ring less nucleophilic.
-
Moisture: Trace amounts of water in the reaction mixture will quench the Lewis acid, rendering it ineffective.
-
-
Troubleshooting Protocol:
-
Lewis Acid Stoichiometry: Increase the molar equivalents of the Lewis acid. A common starting point is 2.5 to 3.0 equivalents of AlCl₃ relative to the substrate.
-
Alternative Lewis Acids: Consider stronger Lewis acids like titanium tetrachloride (TiCl₄) or a mixed-acid system. However, these should be handled with extreme care due to their reactivity. Polyphosphoric acid (PPA) can also be an effective reagent for this type of cyclization, acting as both a catalyst and a solvent at elevated temperatures.[1]
-
Temperature Optimization: While higher temperatures can promote the reaction, they can also lead to side products. A systematic temperature screen (e.g., from room temperature up to 80 °C) is recommended to find the optimal balance.
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. The reaction should be performed under an inert atmosphere (nitrogen or argon).
-
Caption: Decision-making workflow for troubleshooting the intramolecular Friedel-Crafts cyclization.
Question 3: The cyclization reaction produces a significant amount of an isomeric byproduct. What is the likely structure of this isomer and how can its formation be minimized?
Answer:
The formation of an isomeric byproduct is likely due to cyclization at an alternative position on the aromatic ring.
-
Causality:
-
Regioselectivity: In the Friedel-Crafts cyclization of N-(3-methoxyphenyl)acrylamide, the primary cyclization is expected to occur ortho to the activating methoxy group and para to the deactivating amide group. However, a competing cyclization can occur at the other ortho position to the amide group, leading to the formation of 7-methoxy-3,4-dihydroquinolin-2(1H)-one.
-
-
Mitigation Strategies:
-
Choice of Lewis Acid: The choice of Lewis acid can influence the regioselectivity. Bulky Lewis acids may favor the less sterically hindered position. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) can help identify the most selective catalyst.
-
Solvent Effects: The polarity of the solvent can impact the transition state of the cyclization and thus the regioselectivity. A solvent screen including non-polar (e.g., cyclohexane), moderately polar (e.g., dichloromethane), and polar aprotic (e.g., nitromethane) solvents may reveal conditions that favor the desired isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the desired product by favoring the kinetically controlled pathway.
-
C. Purification and Isolation
Question 4: After quenching the reaction, the product precipitates as an oily solid that is difficult to filter and purify by crystallization. What are the recommended work-up and purification procedures for large-scale production?
Answer:
Oily precipitates are a common issue in large-scale synthesis and often result from impurities or the physical properties of the product itself.
-
Causality:
-
Incomplete Reaction: Unreacted starting material can act as an impurity that hinders crystallization.
-
Byproduct Formation: Isomeric byproducts or polymeric material can co-precipitate with the desired product.
-
Quenching Procedure: A rapid and uncontrolled quench can lead to the formation of fine, oily particles instead of a crystalline solid.
-
-
Recommended Purification Protocol:
-
Controlled Quench: Slowly and carefully quench the reaction mixture by adding it to a vigorously stirred mixture of ice and water. Maintain the temperature of the quenching vessel below 10 °C.
-
Solvent Extraction: After quenching, perform a solvent extraction with a suitable organic solvent like ethyl acetate or dichloromethane. This will help to separate the product from inorganic salts.
-
Wash Steps: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining aniline derivatives, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and finally with brine to remove excess water.
-
Crystallization Optimization:
-
Solvent Screening: Perform a systematic solvent screening to identify a suitable crystallization solvent system. A mixture of a good solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., heptane, water) is often effective.
-
Seeding: If a small amount of pure, crystalline product is available, use it to seed the supersaturated solution to induce crystallization.
-
Controlled Cooling: Cool the solution slowly to allow for the growth of larger, more easily filterable crystals.
-
-
Table 2: Recommended Solvents for Crystallization Screening
| Solvent Class | Examples |
| Alcohols | Ethanol, Isopropanol, Methanol |
| Esters | Ethyl Acetate |
| Ketones | Acetone |
| Aromatic Hydrocarbons | Toluene |
| Aliphatic Hydrocarbons (Anti-solvents) | Heptane, Hexane |
| Ethers | Methyl tert-butyl ether (MTBE) |
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one?
A1: The primary safety concerns are the highly exothermic nature of both the acylation and the Friedel-Crafts cyclization steps, and the handling of corrosive and reactive reagents.
-
Thermal Hazard Assessment: It is crucial to perform a reaction calorimetry study to understand the heat flow of each step before scaling up. This will inform the required cooling capacity of the reactor.
-
Reagent Handling: Acryloyl chloride is highly corrosive and lachrymatory. Aluminum trichloride reacts violently with water. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Management: The quenching of the Friedel-Crafts reaction can generate gaseous HCl. The reactor must be equipped with a proper venting system to handle the pressure increase.
Q2: Are there any "greener" alternatives to the traditional Friedel-Crafts reaction for the cyclization step?
A2: Yes, research is ongoing to develop more environmentally friendly alternatives. Some potential options include:
-
Solid Acid Catalysts: Using recyclable solid acid catalysts like zeolites or clays can reduce the amount of waste generated from the work-up of reactions using stoichiometric Lewis acids.
-
Photocatalysis: Some studies have shown that photocyclization of N-arylacrylamides can be an effective method for the synthesis of dihydroquinolinones, often under milder conditions.[1]
Q3: How can I monitor the progress of the reactions effectively on a large scale?
A3: In-process controls (IPCs) are essential for monitoring reaction progress at scale.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method for monitoring the disappearance of starting materials and the appearance of the product and any byproducts.
-
Thin-Layer Chromatography (TLC): For a quicker, qualitative assessment, TLC can be used, but it should be correlated with HPLC data.
-
Infrared (IR) Spectroscopy: In some cases, in-situ IR probes can be used to monitor the reaction in real-time by tracking the disappearance or appearance of key functional group absorbances.
Q4: What are the typical specifications for the final, purified 5-Methoxy-3,4-dihydroquinolin-2(1H)-one product?
A4: The specifications will depend on the requirements of the subsequent synthetic steps, but a typical specification sheet would include:
-
Appearance: White to off-white crystalline solid.
-
Purity (by HPLC): > 98.5%
-
Melting Point: A defined range.
-
Loss on Drying: < 0.5%
-
Residue on Ignition: < 0.1%
-
Identification (by IR and NMR): Spectrum should conform to the reference standard.
By understanding the underlying chemical principles and anticipating potential challenges, the scale-up of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one production can be achieved in a safe, efficient, and reproducible manner.
IV. References
-
Oshiro, Y., et al. (2000). 3,4-Dihydro-2(1H)-Quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-Piperazinyl]Propyl]-3,4-Dihydro-5-Methoxy-2(1H)-Quinolinone and Its Derivatives. Journal of Medicinal Chemistry, 43(2), 177-189. [Link]
-
Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent Progress in the Synthesis of 1, 2, 3, 4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070. [Link]
-
Li, Z., et al. (2021). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 26(4), 1105. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
For researchers, scientists, and drug development professionals, the validation of a novel chemical entity's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, objective comparison of methodologies to validate the biological activity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, a compound belonging to the quinolinone class of heterocyclic molecules. Quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities.[1] This guide will focus on two promising therapeutic avenues for this class of compounds: antidepressant and anticancer activities.
We will explore the causal relationships behind experimental choices, provide detailed, self-validating protocols, and present comparative data to offer a comprehensive framework for your own investigations.
Section 1: Profiling Antidepressant-like Activity
The structural similarity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one to known psychoactive quinolinone derivatives, such as the atypical antipsychotic aripiprazole, suggests a potential interaction with neurotransmitter systems implicated in mood regulation.[2][3] A primary hypothesis is the modulation of serotonin (5-HT) receptors, key players in the pathophysiology of depression.[4][5]
Target Engagement: Serotonin Receptor Binding Assays
The initial and most direct method to validate the antidepressant potential is to determine the compound's affinity for key serotonin receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors.[2][4] Radioligand binding assays are the gold standard for quantifying this interaction.
Experimental Rationale: This assay directly measures the binding affinity (Ki) of the test compound to the target receptor by competing with a radiolabeled ligand of known high affinity. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Data Type |
| 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | Data Not Available | Data Not Available | Experimental (Hypothetical) |
| Aripiprazole (Positive Control) | 1.7[6] | 3.4[6] | Experimental |
| Serotonin (Endogenous Ligand) | High Affinity[4] | High Affinity[4] | Experimental |
| WAY-100635 (Selective 5-HT1A Antagonist) | High Affinity[7] | Low Affinity | Experimental |
| Ketanserin (Selective 5-HT2A Antagonist) | Low Affinity | High Affinity | Experimental |
Note: The absence of publicly available binding data for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one underscores the necessity of performing these foundational experiments.
-
Preparation of Cell Membranes: Utilize cell lines stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound (5-Methoxy-3,4-dihydroquinolin-2(1H)-one) or the positive control (Aripiprazole).
-
Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Self-Validation: The inclusion of a known high-affinity ligand (positive control) and a compound with no expected affinity (negative control, e.g., a structurally unrelated inactive compound) is crucial. The results for the positive control should align with published values, confirming the validity of the assay.
Section 2: Investigating Anticancer Potential
The quinolinone scaffold is also present in compounds exhibiting potent anticancer activity, often through the disruption of microtubule dynamics.[8][9] This section outlines a strategy to validate the potential of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one as a tubulin polymerization inhibitor.
Cellular Effects: Cytotoxicity Screening
The first step is to assess the compound's ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Rationale: This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A reduction in metabolic activity in the presence of the test compound indicates either cytotoxicity or cytostatic effects.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | Data Type |
| 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | Data Not Available | Data Not Available | Experimental (Hypothetical) |
| Combretastatin A-4 (Positive Control) | ~0.002[9] | ~0.003[9] | Experimental |
| Colchicine (Positive Control) | ~0.01[10] | ~0.01 | Experimental |
| Inactive Analog (Negative Control) | >100 | >100 | Experimental |
Note: The IC50 values for known tubulin inhibitors provide a benchmark for evaluating the potency of the test compound.
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, a positive control (e.g., Combretastatin A-4), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mechanism of Action: Tubulin Polymerization Assay
To directly assess whether the observed cytotoxicity is due to an interaction with tubulin, an in vitro tubulin polymerization assay is essential.
Experimental Rationale: This cell-free assay measures the rate and extent of microtubule formation from purified tubulin in the presence of the test compound. Inhibitors of tubulin polymerization will decrease the rate and extent of this process.
| Compound | Tubulin Polymerization IC50 (µM) | Data Type | | :--- | :--- | | 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | Data Not Available | Experimental (Hypothetical) | | Combretastatin A-4 (Positive Control) | ~2-3[11] | Experimental | | Colchicine (Positive Control) | ~2.5[11] | Experimental | | DMSO (Vehicle Control) | No Inhibition | Experimental |
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter, and GTP in a polymerization buffer.
-
Assay Setup: In a 384-well plate, add the test compound (5-Methoxy-3,4-dihydroquinolin-2(1H)-one) or controls (Combretastatin A-4, DMSO) at various concentrations.
-
Initiation of Polymerization: Add the tubulin-containing reaction mixture to the wells to initiate polymerization.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and monitor the increase in fluorescence over time. The fluorescence is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Determine the IC50 for the inhibition of tubulin polymerization.
Section 3: Physicochemical and ADME Profiling
A comprehensive validation of a potential drug candidate extends beyond its biological activity to include its physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These properties are critical for determining the "drug-likeness" of a compound.[12][13]
Comparative Analysis of Physicochemical and ADME Properties
| Property | 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | Aripiprazole (Comparator) | Desirable Range for Oral Drugs |
| Molecular Weight ( g/mol ) | 177.20[14] | 448.39[3] | < 500 |
| LogP (Lipophilicity) | Predicted: 1.5-2.0 | 4.97 | 1-5 |
| Aqueous Solubility (µg/mL) | Data Not Available | Low | > 10 |
| Caco-2 Permeability (Papp, 10-6 cm/s) | Data Not Available | High | > 10 |
| Metabolic Stability (t1/2 in liver microsomes, min) | Data Not Available | > 60 | > 30 |
Note: The predicted LogP for the topic compound falls within a favorable range. Experimental determination of solubility, permeability, and metabolic stability is crucial.
Key In Vitro ADME Assays
-
Aqueous Solubility: Determines the maximum concentration of the compound that can dissolve in an aqueous buffer. This is a critical parameter for oral absorption.
-
Caco-2 Permeability: This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to predict the in vivo absorption of orally administered drugs.[15][16]
-
Metabolic Stability: Assesses the susceptibility of the compound to metabolism by liver enzymes (typically using liver microsomes). A high metabolic stability is generally desirable for a longer duration of action in the body.[12][17]
Visualizing the Scientific Workflow and a Potential Signaling Pathway
To provide a clearer understanding of the experimental logic and potential molecular interactions, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating the biological activity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
Caption: Proposed mechanism of anticancer action via inhibition of tubulin polymerization.
Conclusion
This guide provides a structured and comparative framework for validating the biological activity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. By systematically evaluating its potential as both an antidepressant and an anticancer agent through a series of well-defined, self-validating experiments, researchers can build a robust data package. The inclusion of appropriate positive and negative controls, alongside a thorough characterization of physicochemical and ADME properties, is paramount for making informed decisions in the drug discovery and development process. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for scientists dedicated to advancing novel therapeutics.
References
-
Slifirski, G., Król, M., & Turło, J. (2021). 5-HT Receptors and the Development of New Antidepressants. International Journal of Molecular Sciences, 22(16), 9015. [Link]
-
De Deurwaerdère, P., & Di Giovanni, G. (2017). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. Frontiers in Psychiatry, 8, 245. [Link]
-
Khaoua, O., Guenfoud, F., Bendaas, R., Messaoudi, A., & Benbellat, N. (2023). Structures of some commercially available quinoline containing drugs. ResearchGate. [Link]
-
Royal Society of Chemistry. (2024). Current research on anti-breast cancer synthetic compounds. RSC Publishing. [Link]
-
PubChem. (n.d.). 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]
-
Borg, J., et al. (2017). Serotonin 5-HT1A receptor binding and self-transcendence in healthy control subjects—a replication study using Bayesian hypothesis testing. International Journal of Neuropsychopharmacology, 20(6), 449-457. [Link]
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]
-
Konstantinopoulos, C., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(5), 825-835. [Link]
-
Gallego-Yerga, L., et al. (2021). The IC50 values (µM) of inhibition of tubulin polymerization. Data are... ResearchGate. [Link]
-
Sjöberg, F., et al. (2012). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Drug Metabolism and Disposition, 40(6), 1164-1173. [Link]
-
Al-Matarneh, M. C., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(11), 3501. [Link]
-
Alagpulinsa, D. A., et al. (2024). Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. International Journal of Molecular Sciences, 25(3), 1502. [Link]
-
Leopoldo, M., et al. (2011). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Current Topics in Medicinal Chemistry, 11(12), 1500-1514. [Link]
-
Azmitia, E. C. (2007). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]
-
Yokoi, F., et al. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. American Journal of Psychiatry, 164(9), 1411-1419. [Link]
-
Cyprotex. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]
-
Castagnolo, D., et al. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 58(3), 1544-1557. [Link]
-
Creative Biolabs. (n.d.). Caco-2 Permeability. Creative Biolabs. [Link]
-
Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]
-
Savli, M., et al. (2012). Correlation between serotonin synthesis and 5-HT1A receptor binding in the living human brain: a combined alpha-[11C]MT and [18F]MPPF positron emission tomography study. NeuroImage, 59(4), 3594-3600. [Link]
-
Wikipedia. (n.d.). Aripiprazole. Wikipedia. [Link]
-
ResearchGate. (2022). Common cytotoxic compounds for cell viability controls? ResearchGate. [Link]
-
Glennon, R. A., et al. (1996). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]
-
Kanzaki, H., et al. (2013). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 5(4), 1311-1316. [Link]
-
Romagnoli, R., et al. (2018). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 61(2), 340-367. [Link]
-
Wikipedia. (n.d.). Quinine. Wikipedia. [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]
-
ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. [Link]
-
ResearchGate. (2025). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. ResearchGate. [Link]
-
Prasad, S., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences, 23(8), 4001. [Link]
-
Parsey, R. V., et al. (2006). Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635. Synapse, 59(7), 415-420. [Link]
-
ResearchGate. (n.d.). The most potent binding affinities of aripiprazole to neurotransmitter... ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(28), 20040-20056. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Goossens, J.-F., et al. (2022). Polyols Permeability on Caco-2 Cells and Their Effects on Transport of Low-Permeability Drugs. Pharmaceutics, 14(11), 2396. [Link]
-
Paduszyński, K., & Dąbrowska, J. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149. [Link]
-
Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. [Link]
-
Vandamme, D., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments, (133), 57231. [Link]
-
Tan, J. J., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
-
Kysil, M. V., et al. (2024). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry, 15(6), 1629-1639. [Link]
-
Science.gov. (n.d.). cancer cells ic50: Topics. Science.gov. [Link]
-
Ng, J., et al. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psych Scene Hub. [Link]
-
JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Journal of Visualized Experiments. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aripiprazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | C10H11NO2 | CID 12947118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. nuvisan.com [nuvisan.com]
A Comparative Guide to the Biological Activity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one and Other Quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their therapeutic potential across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3] This guide provides a comparative analysis of the biological activity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one and other notable quinolinone derivatives, supported by experimental data to inform future drug discovery and development efforts.
The Quinolinone Core: A Versatile Pharmacophore
The quinolinone ring system, a fusion of a benzene and a pyridinone ring, offers a versatile template for chemical modification. This structural flexibility allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of compounds with diverse therapeutic applications.[1] Quinolinone derivatives have been reported to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4]
5-Methoxy-3,4-dihydroquinolin-2(1H)-one: An Emerging Player
5-Methoxy-3,4-dihydroquinolin-2(1H)-one is a simple derivative of the dihydroquinolinone core. While extensive biological data for this specific compound is not widely published, its structural motifs suggest potential for various biological activities. The presence of the methoxy group at the 5-position can influence the molecule's electron distribution and lipophilicity, potentially impacting its interaction with biological targets.
Based on the activities of structurally related 5-methoxyquinoline derivatives, it is plausible that 5-Methoxy-3,4-dihydroquinolin-2(1H)-one could exhibit anticancer and other biological effects. For instance, various 5-methoxyquinoline derivatives have been investigated for their potential as anticancer agents.[5][6]
Comparative Analysis of Quinolinone Derivatives in Oncology
The anticancer activity of quinolinone derivatives is a major area of research, with several compounds demonstrating potent inhibition of cancer cell proliferation through various mechanisms of action, including the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of key signaling pathways.[4]
Targeting Glioblastoma with 3,4-Dihydroquinolin-2(1H)-one Analogues
Recent studies have highlighted the potential of 3,4-dihydroquinolin-2(1H)-one derivatives as potent agents against glioblastoma multiforme (GBM), an aggressive form of brain cancer. A series of novel analogues were synthesized and evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Several of these compounds exhibited significant antiproliferative effects against GBM cell lines.
| Compound | Target/Mechanism | Cell Line | IC50 (µM) |
| Analogue 4m | VEGFR-2 Inhibition | U87-MG (GBM) | 4.20 |
| Analogue 4q | VEGFR-2 Inhibition | U87-MG (GBM) | 8.00 |
| Analogue 4u | VEGFR-2 Inhibition | U87-MG (GBM) | 7.96 |
| Analogue 4t | VEGFR-2 Inhibition | U138-MG (GBM) | 10.48 |
| Temozolomide (Standard) | DNA Alkylating Agent | U87-MG (GBM) | 92.90 |
| Temozolomide (Standard) | DNA Alkylating Agent | U138-MG (GBM) | 93.09 |
Structure-Activity Relationship (SAR) Insights
The development of potent quinolinone-based anticancer agents is heavily reliant on understanding their structure-activity relationships. For instance, in the case of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one, the presence of a hydroxyl group on the C-ring was found to be crucial for its strong inhibitory activity against various human cancer cell lines.[7] This highlights the importance of specific substitutions in enhancing the anticancer efficacy of the quinolinone scaffold.
Quinolinone Derivatives in Other Therapeutic Areas
Beyond oncology, quinolinone derivatives have shown promise in a range of other therapeutic applications.
Antimicrobial Activity
The quinolinone core is a well-established pharmacophore in the development of antibacterial agents.[1] Various derivatives have demonstrated potent activity against a range of bacterial strains. For example, certain quinoline-based hydroxyimidazolium hybrids have shown significant antibacterial effects against S. aureus and M. tuberculosis.[4]
Neuroprotective Potential
The neuroprotective effects of quinoline derivatives are an emerging area of interest. Some compounds have been investigated for their potential to mitigate neurotoxicity and oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's.[8]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure period.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]
-
Add 100 µL of a detergent reagent to solubilize the formazan crystals.[10]
-
Leave the plate at room temperature in the dark for 2 hours.[10]
-
Record the absorbance at 570 nm using a microplate reader.[10]
MTT Assay Workflow
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules, a key process in cell division.[11]
Protocol:
-
Reconstitute purified tubulin to a concentration of 3 mg/mL in G-PEM buffer.[12]
-
In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.[12]
-
Add varying concentrations of the test compound to the wells.[12]
-
Measure the absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.[12] An increase in absorbance indicates tubulin polymerization.
Tubulin Polymerization Assay Workflow
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis.[13]
Protocol:
-
Prepare a reaction mixture containing 1x Kinase assay buffer, ATP, and the VEGFR-2 substrate (Poly(Glu, Tyr) 4:1).[13]
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding purified recombinant VEGFR-2 enzyme.
-
Incubate the plate at 30°C for the specified reaction time.
-
Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent like Kinase-Glo® MAX.[13] A decrease in luminescence indicates inhibition of VEGFR-2 kinase activity.
VEGFR-2 Kinase Assay Workflow
Conclusion
The quinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While 5-Methoxy-3,4-dihydroquinolin-2(1H)-one remains a relatively understudied compound, its structural features, in the context of the broader quinolinone class, suggest a potential for biological activity that warrants further investigation. The comparative data presented here for other quinolinone derivatives, particularly in the realm of oncology, underscore the significant promise of this chemical class. The provided experimental protocols offer a foundation for researchers to explore the activity of novel quinolinone derivatives and contribute to the development of new and effective therapies.
References
Please note that for a comprehensive list of citations, you would need to refer to the original source of this guide. The provided text includes in-text citations that correspond to a full reference list.
Sources
- 1. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atcc.org [atcc.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Structural Confirmation of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. The 5-methoxy-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1][2] Ensuring the correct substitution pattern and stereochemistry of its derivatives is paramount for establishing structure-activity relationships (SAR) and protecting intellectual property.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these vital compounds. We will move beyond a mere listing of methods to explore the causality behind experimental choices, offering field-proven insights to ensure your structural elucidation is both accurate and efficient.
The Analytical Challenge: Isomers and Ambiguity
The core challenge in characterizing substituted 5-methoxy-3,4-dihydroquinolin-2(1H)-one derivatives lies in differentiating between potential isomers. Substitution on the aromatic ring or the dihydro- portion can lead to multiple possibilities that may not be easily distinguished by simple analytical methods like melting point or thin-layer chromatography (TLC). Therefore, a multi-faceted approach utilizing high-resolution spectroscopic and spectrometric techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the precise structure of organic molecules in solution.[3] For the 5-methoxy-3,4-dihydroquinolin-2(1H)-one core, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides an interlocking web of data that leaves little room for ambiguity.
Causality in NMR: Why We Choose Specific Experiments
The selection of NMR experiments is not arbitrary; it follows a logical progression to solve the structural puzzle piece by piece.
-
¹H NMR: Provides the initial overview of the proton environment. Key diagnostic signals for the 5-methoxy-3,4-dihydroquinolin-2(1H)-one scaffold include the singlet for the methoxy group protons, the aliphatic protons at C3 and C4, and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons are particularly sensitive to the substitution pattern.[4]
-
¹³C NMR: Complements the ¹H NMR by providing a count of unique carbon atoms and information about their electronic environment. The chemical shift of the carbonyl carbon (C2) is a characteristic feature.
-
2D COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton (¹H-¹H) coupling networks.[5][6] It definitively links adjacent protons, for instance, confirming the connectivity of the protons on C3 and C4 in the dihydro- ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold and the position of substituents. It reveals correlations between protons and carbons that are two or three bonds away. For example, an HMBC correlation from the methoxy protons to the C5 carbon provides definitive proof of the 5-methoxy substitution pattern.
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shift ranges for the core structure of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one in a common NMR solvent like CDCl₃. Actual values will vary based on substitution.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| N-H | 7.5 - 9.0 (broad s) | - | C2, C8a |
| C2 | - | ~170 | - |
| C3 | ~2.6 (t) | ~30 | C2, C4, C4a |
| C4 | ~3.0 (t) | ~25 | C3, C4a, C5 |
| C4a | - | ~125 | - |
| C5 | - | ~155 | - |
| 5-OCH₃ | ~3.9 (s) | ~56 | C5 |
| C6 | ~6.8 (d) | ~110 | C4a, C5, C8 |
| C7 | ~7.2 (t) | ~128 | C5, C8a |
| C8 | ~6.7 (d) | ~112 | C4a, C6, C8a |
| C8a | - | ~118 | - |
Experimental Workflow: A Self-Validating Protocol
A robust NMR analysis workflow ensures data integrity and reliable interpretation.
X-ray Crystallography: The Unambiguous Gold Standard
When a molecule can be grown into a single, high-quality crystal, single-crystal X-ray diffraction provides the ultimate, unambiguous structural confirmation. [7][8]It generates a three-dimensional model of the molecule, confirming not only the connectivity but also the absolute stereochemistry and solid-state conformation. [9][10][11]
Comparison with Spectroscopic Methods
| Technique | Information Provided | Sample Requirement | Advantages | Limitations |
| NMR Spectroscopy | Atomic connectivity, relative stereochemistry, solution conformation | 1-10 mg, soluble | Provides detailed structural map, non-destructive | Does not give absolute stereochemistry, requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation clues | <1 mg, soluble | High sensitivity, confirms molecular formula | Provides limited connectivity data, isomers can be indistinguishable |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, packing | Single crystal | Unambiguous, definitive structure | Requires suitable single crystals, which can be difficult to grow |
Experimental Protocol: Crystal Growth
Obtaining diffraction-quality crystals is often the rate-limiting step.
-
Purification: The compound must be of the highest purity (>99%). Recrystallization or chromatography is essential.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures. Slow evaporation of a dilute solution is a common and effective method.
-
Methodology:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
Conclusion: An Integrated Approach
No single technique provides all the answers. The most trustworthy and authoritative structural confirmation of a 5-methoxy-3,4-dihydroquinolin-2(1H)-one derivative is achieved through an integrated approach. The workflow should begin with high-resolution mass spectrometry to confirm the molecular formula, followed by a comprehensive suite of 1D and 2D NMR experiments to map the molecular framework. Finally, if the compound is crystalline and absolute stereochemistry is critical, X-ray crystallography provides the ultimate and irrefutable proof of structure. This rigorous, multi-technique validation is the hallmark of sound scientific practice in drug discovery and development.
References
-
Gurbanov, A. V., et al. (2021). Crystal structure of 2-methoxy-3,4-diphenylphenol. Acta Crystallographica Section E: Crystallographic Communications, E66(7), o1672. Available at: [Link]
-
Kote, S. R., et al. (2014). Crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one. Acta Crystallographica Section E: Crystallographic Communications, E70(10), o1141–o1142. Available at: [Link]
-
Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1678. Available at: [Link]
-
Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E: Crystallographic Communications, E66(7), o1678. Available at: [Link]
-
Kowalski, K., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(19), 6819. Available at: [Link]
-
Blake, T., et al. (2010). 5-Meth-oxy-1-(3,4,5-trimethoxy-phen-yl)-1H-indole. Acta Crystallographica Section E Structure Reports Online, 66(7), o1678. Available at: [Link]
-
Singh, R., et al. (2023). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. The Journal of Organic Chemistry, 88(3), 1649–1659. Available at: [Link]
-
Khan, I. A., & Ali, F. (2018). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 95(1), 149-152. Available at: [Link]
-
Manikandan, R., & Ponnuswamy, M. (2014). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. Available at: [Link]
-
Hossain, M. A. (2009). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 34(10), 2269–2278. Available at: [Link]
-
Balasubramanian, S., et al. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 106. Available at: [Link]
-
Grivani, G., & Ghavami, A. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available at: [Link]
-
Yang, Z., et al. (2023). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. International Journal of Molecular Sciences, 24(22), 16393. Available at: [Link]
-
Breci, L. (2022). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]
-
Siddiqui, B. S., et al. (2005). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 43(1), 84-88. Available at: [Link]
-
HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]
-
Clark, J. (2023). fragmentation patterns in mass spectra. Chemguide. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxy-3,4-diphenylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
Introduction: The Quinolinone Scaffold and the Need for Rigorous Validation
The quinolin-2(1H)-one and its reduced form, 3,4-dihydroquinolin-2(1H)-one, represent a privileged heterocyclic scaffold in medicinal chemistry.[1] This core structure is a key component in a multitude of natural products and synthetic molecules, demonstrating a wide array of biological activities, including antiplatelet, anti-inflammatory, and antibacterial properties.[1] Derivatives of this scaffold have been explored for their potential in oncology and neurology, with some showing promise as VEGFR2 inhibitors for anticancer applications and as GABAA receptor modulators for anticonvulsant therapies.[2]
5-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30557-06-3) is a specific analog within this promising class.[3] As with any novel chemical entity, the journey from synthesis to potential therapeutic application is predicated on the generation of reliable and reproducible experimental data. This guide, intended for researchers in drug discovery and chemical biology, provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound.
Given the nascent stage of research into this particular derivative, this document establishes a cross-validation workflow by leveraging established methodologies and comparative data from structurally related analogs. The core principle is to provide a self-validating system of protocols, ensuring that any newly generated data can be benchmarked against established chemical and biological principles, thereby ensuring scientific integrity.
Part 1: Synthesis and Structural Cross-Validation
The foundation of any experimental investigation is the unambiguous synthesis and characterization of the target compound. The identity and purity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one must be confirmed before proceeding to biological assays.
Synthetic Strategy Overview
The 3,4-dihydroquinolin-2(1H)-one skeleton can be accessed through various synthetic routes. A common and effective strategy involves the intramolecular cyclization of N-aryl-substituted amides, often under acidic conditions (a Friedel-Crafts-type reaction), or the selective reduction of the corresponding unsaturated quinolin-2(1H)-one precursor.[2][4] The latter approach is often favored for its mild conditions and good yields.[4]
Below is a generalized workflow for the synthesis and validation of the target compound.
Caption: General workflow for synthesis and structural validation.
Detailed Experimental Protocol: Synthesis via Reduction
This protocol is adapted from established methods for the selective reduction of quinolin-2(1H)-ones.[4] The causality for choosing a samarium(II) iodide (SmI2) mediated reduction lies in its remarkable chemoselectivity for conjugated double bonds while typically leaving aromatic systems and amide functionalities intact, making it ideal for this transformation.
Objective: To synthesize 5-Methoxy-3,4-dihydroquinolin-2(1H)-one from 5-Methoxyquinolin-2(1H)-one.
Materials:
-
5-Methoxyquinolin-2(1H)-one (starting material)
-
Samarium(II) iodide (SmI2), 0.1 M solution in THF
-
Methanol (MeOH)
-
Deionized Water (H2O)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-Methoxyquinolin-2(1H)-one (1.0 eq) in a mixture of THF and MeOH.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the SmI2/THF solution (approx. 2.5 eq) dropwise. The characteristic deep blue color of SmI2 should persist, indicating an excess.
-
Reaction Progress: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Quench the reaction by adding 1 M HCl until the solution becomes colorless.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Cross-Validation Data for Structural Confirmation
The identity of the synthesized compound must be rigorously confirmed by a suite of analytical techniques. The data obtained should be internally consistent and match theoretical values.
| Analytical Technique | Parameter | Expected Result for C₁₀H₁₁NO₂ | Justification |
| Purity Analysis (HPLC) | Purity | >97% | Ensures that biological data is attributable to the target compound. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z = 178.08 | Confirms the molecular weight (177.20 g/mol ) of the compound.[3] |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts (δ) | δ ~ 7.2 (t), 6.7 (d), 6.6 (d), 3.9 (s, 3H), 2.9 (t, 2H), 2.6 (t, 2H) ppm | Protons on the aromatic ring, methoxy group, and aliphatic chain should appear in characteristic regions. |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shifts (δ) | δ ~ 170 (C=O), 155-110 (Aromatic C), 55 (OCH₃), 30 & 25 (Aliphatic C) ppm | Confirms the carbon skeleton, including the amide carbonyl, aromatic carbons, and aliphatic carbons. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3200 (N-H stretch), ~1660 (C=O stretch, amide), ~1250 (C-O stretch) | Identifies key functional groups present in the molecule. |
Part 2: Comparative Biological Activity Assessment
With a validated compound in hand, the next phase involves assessing its biological activity. The 3,4-dihydroquinolin-2(1H)-one scaffold has been linked to several activities, notably as an anticancer and anticonvulsant agent.[2] Therefore, initial screening against these targets provides a logical starting point.
Comparative Anticancer Activity via VEGFR2 Inhibition
Several novel 3,4-dihydroquinolin-2(1H)-one analogs have demonstrated antiproliferative effects against glioblastoma cell lines, with activity attributed to the inhibition of the VEGFA-VEGFR2 signaling pathway, which is critical for tumor angiogenesis.[2]
| Compound Analog | U87-MG IC₅₀ (µM) | Reference |
| Analog 4m | 4.20 | [2] |
| Analog 4q | 8.00 | [2] |
| Analog 4u | 7.96 | [2] |
| Temozolomide (Control) | 92.90 | [2] |
This table provides benchmark IC₅₀ values for related analogs. Experimental results for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one should be compared against these values to gauge relative potency.
Detailed Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one on a human cancer cell line (e.g., U87-MG).
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed U87-MG cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Part 3: Mechanistic Cross-Validation
Should the initial biological screening yield positive results, the next logical step is to investigate the underlying mechanism of action. This provides a deeper level of cross-validation, confirming that the observed phenotype (e.g., cell death) is linked to a specific molecular event.
Investigating the VEGFR2 Signaling Pathway
Based on the activity of analogs, a plausible mechanism for anticancer effects is the inhibition of the VEGFR2 signaling pathway.[2] A standard method to validate this is to measure the phosphorylation levels of key downstream proteins like Akt and ERK after treatment with the compound.
Caption: Experimental workflow for pathway analysis via Western Blot.
A decrease in the phosphorylation of Akt and ERK in the presence of the compound would support the hypothesis that it acts on the VEGFR2 pathway.
Caption: Simplified VEGFA-VEGFR2 signaling pathway.
Conclusion
The rigorous, multi-step validation of a novel compound like 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is paramount for generating high-quality, reliable data. This guide outlines a logical and self-validating framework that begins with unambiguous synthesis and structural confirmation, proceeds to biological screening using established assays, and culminates in mechanistic validation. By comparing experimental results to theoretical values and data from known structural analogs, researchers can build a high degree of confidence in their findings. This systematic approach ensures the integrity of the data and provides a solid foundation for further drug development efforts.
References
- Davis, A. K., et al. (2020). A narrative synthesis of research with 5-MeO-DMT. Johns Hopkins University.
- Smolecule. 5-Methoxyquinolin-3-amine. Smolecule.
- Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health.
- Kumar, A., et al. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate.
- ChemScene. 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. ChemScene.
- BenchChem. (2025). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs. BenchChem.
- Human Metabolome Database. (2021). Showing metabocard for 5-Methoxy-3,4-methylenedioxyamphetamine (HMDB0254817). Human Metabolome Database.
- Appretech Scientific Limited. 5-methoxy-3,4-dihydroquinolin-2(1H)-one. Appretech Scientific Limited.
- Reddy, G. S., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. National Institutes of Health.
- Oshiro, Y., et al. (2000). 3,4-Dihydro-2(1H)-Quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-Piperazinyl]Propyl]-3,4-Dihydro-5-Methoxy-2(1H)-Quinolinone and Its Derivatives. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. Dihydroquinolinone synthesis. Organic Chemistry Portal.
Sources
A Comparative Efficacy Analysis of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one and Known Inhibitors Against VEGFR2
A Technical Guide for Researchers in Oncology and Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for evaluating the efficacy of the novel small molecule, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Given the nascent stage of research on this compound, this document outlines a systematic, experimentally-driven approach to characterize its inhibitory potential and benchmark it against established, FDA-approved VEGFR2 inhibitors. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel anti-angiogenic cancer therapeutics.
Introduction: The Rationale for Investigating 5-Methoxy-3,4-dihydroquinolin-2(1H)-one as a VEGFR2 Inhibitor
While direct experimental evidence for the biological targets of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is currently limited in publicly accessible literature, the quinolinone scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. Derivatives of the closely related 3,4-dihydroquinolin-2(1H)-one core have demonstrated potent anti-proliferative effects in various cancer cell lines, with some analogs exhibiting inhibitory activity against key receptor tyrosine kinases involved in tumor angiogenesis.
Notably, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) stands out as a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The binding of its ligand, VEGF-A, to VEGFR2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Consequently, inhibition of VEGFR2 has been a highly successful strategy in oncology, leading to the development of several effective anti-cancer drugs.
This guide, therefore, proposes VEGFR2 as a primary hypothetical target for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one and provides a rigorous experimental roadmap to ascertain its inhibitory efficacy in comparison to a panel of well-characterized, clinically relevant VEGFR2 inhibitors.
Comparative Inhibitors: A Panel of FDA-Approved VEGFR2 Kinase Inhibitors
To provide a robust and clinically relevant comparison, a panel of FDA-approved multi-kinase inhibitors with known potent activity against VEGFR2 has been selected. These compounds will serve as benchmarks for assessing the potency and selectivity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
| Compound | Primary Targets | VEGFR2 IC50 (nM) |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 80[1] |
| Sorafenib | VEGFRs, PDGFRβ, c-KIT, FLT3, RAF-1, B-RAF | 90[1] |
| Axitinib | VEGFRs, PDGFRβ, c-KIT | 0.2[1] |
| Pazopanib | VEGFRs, PDGFRs, c-Kit, FGFRs | 30 |
| Regorafenib | VEGFRs, TIE2, PDGFRβ, FGFR, c-KIT, RET, RAF-1 | 4.2 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Workflow for Comparative Efficacy Analysis
A multi-tiered approach is proposed to comprehensively evaluate the inhibitory potential of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one against VEGFR2. This workflow progresses from direct biochemical assays to cell-based functional assays.
Caption: A stepwise experimental workflow for the comprehensive evaluation of a novel VEGFR2 inhibitor.
In Vitro VEGFR2 Kinase Assay
Objective: To determine the direct inhibitory activity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one on the enzymatic activity of recombinant human VEGFR2 kinase and to calculate its half-maximal inhibitory concentration (IC50).
Rationale: This biochemical assay provides a clean, direct measure of the compound's ability to inhibit the kinase activity of VEGFR2 in the absence of cellular complexities. This is the foundational experiment to establish on-target activity.
Protocol:
-
Reagents and Materials:
-
Recombinant Human VEGFR2 (kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds: 5-Methoxy-3,4-dihydroquinolin-2(1H)-one and known inhibitors (10-point, 3-fold serial dilutions)
-
ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based kinase assay kit
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and known inhibitors in DMSO, followed by dilution in kinase buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of a mixture of the VEGFR2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at the Km for VEGFR2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular VEGFR2 Phosphorylation Assay
Objective: To assess the ability of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one to inhibit VEGF-A-induced autophosphorylation of VEGFR2 in a relevant cellular context.
Rationale: This assay validates the findings from the biochemical assay in a more physiologically relevant system, confirming that the compound can penetrate the cell membrane and inhibit the target kinase within the cell.
Protocol:
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM™-2, Lonza)
-
Recombinant Human VEGF-A (165 isoform)
-
Test compounds and known inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Plate HUVECs and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium.
-
Pre-treat the cells with various concentrations of the test compounds or known inhibitors for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VEGFR2 and total VEGFR2 using densitometry software.
-
Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
-
Calculate the percentage of inhibition of phosphorylation relative to the VEGF-A stimulated, vehicle-treated control.
-
Determine the IC50 value for the inhibition of cellular VEGFR2 phosphorylation.
-
HUVEC Tube Formation Assay
Objective: To evaluate the functional anti-angiogenic effect of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one by assessing its ability to inhibit the formation of capillary-like structures by HUVECs.
Rationale: This assay provides a functional readout of the compound's anti-angiogenic potential, a key downstream consequence of VEGFR2 inhibition.
Protocol:
-
Reagents and Materials:
-
HUVECs
-
Matrigel® Basement Membrane Matrix
-
Endothelial cell basal medium
-
Test compounds and known inhibitors
-
Calcein AM (for visualization)
-
96-well culture plates
-
Fluorescence microscope with imaging software
-
-
Procedure:
-
Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a basal medium containing various concentrations of the test compounds or known inhibitors.
-
Seed the HUVECs onto the Matrigel®-coated wells.
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualize the tube formation using a phase-contrast microscope or by staining with Calcein AM and using a fluorescence microscope.
-
Capture images of the tube networks.
-
-
Data Analysis:
-
Quantify the extent of tube formation using an angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Parameters to measure include total tube length, number of junctions, and number of loops.
-
Calculate the percentage of inhibition of tube formation relative to the vehicle-treated control.
-
VEGFR2 Signaling Pathway and Points of Inhibition
The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote angiogenesis.
Caption: Simplified VEGFR2 signaling pathway and the proposed point of inhibition for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
Kinase Selectivity: A Critical Consideration
While potent inhibition of VEGFR2 is desirable, the selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. Many of the established VEGFR2 inhibitors also target other kinases, which can contribute to both their efficacy and their side-effect profiles.
Proposed Experimental Approach:
To assess the selectivity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, a broad kinase panel screening (e.g., the DiscoverX KINOMEscan™ platform) is recommended. This will provide a comprehensive profile of its activity against a large number of human kinases. The results should be compared to the known selectivity profiles of the comparator compounds.
| Kinase Family | Sunitinib | Sorafenib | Axitinib | Pazopanib | Regorafenib |
| VEGFRs | +++ | +++ | +++ | +++ | +++ |
| PDGFRs | +++ | ++ | ++ | ++ | ++ |
| c-KIT | +++ | ++ | + | ++ | ++ |
| FLT3 | +++ | ++ | - | - | + |
| RET | ++ | + | - | - | ++ |
| RAF | - | +++ | - | - | ++ |
Key: +++ (High Potency), ++ (Moderate Potency), + (Low Potency), - (Inactive)
A highly selective VEGFR2 inhibitor may offer a more favorable safety profile by minimizing off-target effects. Conversely, inhibition of other pro-angiogenic kinases (e.g., PDGFRs, FGFRs) could contribute to a broader anti-tumor activity.
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous approach to evaluate the efficacy of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one as a potential VEGFR2 inhibitor. By employing a combination of biochemical and cell-based assays and benchmarking against clinically approved drugs, researchers can generate the necessary data to support its further development.
Positive results from these studies would warrant progression to in vivo efficacy studies in relevant tumor xenograft models to assess anti-tumor and anti-angiogenic activity in a whole-animal system. Ultimately, the goal is to determine if 5-Methoxy-3,4-dihydroquinolin-2(1H)-one represents a novel and potentially superior therapeutic agent for the treatment of cancer.
References
-
Kumar, K., et al. (2010). Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. British Journal of Cancer, 102(1), 34-41. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
Sources
A Comparative Guide to the Analytical Characterization of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and comprehensive characterization of novel chemical entities is paramount. 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound, serves as a crucial scaffold in the synthesis of various biologically active molecules. This guide provides a comparative overview of the essential analytical techniques employed for its structural elucidation and purity assessment. We will delve into the principles, experimental protocols, and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Importance of Multi-Technique Characterization
No single analytical technique can provide a complete structural and purity profile of a molecule. A multi-pronged approach, leveraging the strengths of various methods, is essential for unambiguous characterization. This guide will demonstrate how data from different analytical techniques are synergistically used to build a comprehensive and reliable profile of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Key Insights from NMR
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (shielding/deshielding), spin-spin coupling with neighboring protons (connectivity), and integration (ratio of protons).
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the definitive assignment of all proton and carbon signals and piecing together the molecular structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra. Typical parameters for a 400 MHz spectrometer are provided in the table below.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks to assign the structure.
Table 1: Comparison of Expected ¹H and ¹³C NMR Data for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one and its Isomer
| Technique | 5-Methoxy-3,4-dihydroquinolin-2(1H)-one (Expected) | 8-Methoxy-3,4-dihydro-1H-quinolin-2-one (Observed Data)[1] |
| ¹H NMR | Aromatic protons: ~6.5-7.2 ppm; Methoxy protons: ~3.8 ppm (singlet); CH₂ groups: ~2.5-3.0 ppm (triplets) | δ 9.38 (s, 1H, NH-1), 6.95 (t, J = 7.9 Hz, 1H, H-6), 6.79 (d, J = 7.9 Hz, 1H, H-7), 6.64 (d, J = 7.9 Hz, 1H, H-5), 3.79 (s, 3H, OCH₃-8), 2.89 (t, J = 7.4 Hz, 2H, H-4), 2.51 (t, J = 7.4 Hz, 2H, H-3) |
| ¹³C NMR | Carbonyl carbon: ~170 ppm; Aromatic carbons: ~110-155 ppm; Methoxy carbon: ~55 ppm; CH₂ carbons: ~20-30 ppm | δ 171.1 (C-2), 145.4 (C-8), 139.1 (C-9), 122.1 (C-6), 118.8 (C-5), 116.1 (C-10), 108.9 (C-7), 55.9 (OCH₃-8), 30.7 (C-3), 24.9 (C-4) |
Note: The data for the 8-methoxy isomer provides a valuable comparative reference for spectral interpretation.
Figure 1: Experimental workflow for NMR analysis.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
Key Insights from MS
-
Molecular Ion Peak (M⁺): Provides the molecular weight of the compound. For 5-Methoxy-3,4-dihydroquinolin-2(1H)-one (C₁₀H₁₁NO₂), the expected exact mass is 177.0789 g/mol .
-
Fragmentation Pattern: The molecule breaks apart in a predictable manner upon ionization. The resulting fragment ions provide information about the different functional groups and structural motifs present.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume of the sample into the gas chromatograph (GC), which separates the components of the sample before they enter the mass spectrometer.
-
Ionization: In the mass spectrometer, the molecules are typically ionized by electron impact (EI), causing them to fragment.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Expected Fragmentation Pattern
The mass spectrum of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is expected to show a molecular ion peak at m/z 177. Key fragmentation pathways may include the loss of the methoxy group (•OCH₃, 31 Da) leading to a fragment at m/z 146, and the loss of carbon monoxide (CO, 28 Da) from the lactam ring, resulting in a fragment at m/z 149. Further fragmentation of the aromatic ring and the dihydro-none moiety will produce a characteristic pattern.
Figure 2: Postulated mass spectrometry fragmentation pathway.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For the characterization of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, HPLC is primarily used to determine its purity.
Key Insights from HPLC
-
Retention Time (t_R): The time it takes for the analyte to pass through the column, which is characteristic of the compound under specific chromatographic conditions.
-
Peak Area: Proportional to the concentration of the analyte, allowing for quantitative analysis and purity determination.
-
Peak Purity: Diode-array detection (DAD) can be used to assess the spectral homogeneity of a chromatographic peak, indicating whether it represents a single component.
Experimental Protocol: Reversed-Phase HPLC
A reversed-phase HPLC method would be a suitable starting point for the analysis of this moderately polar compound.
-
Mobile Phase Preparation: Prepare a mixture of water (often with a modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol.
-
System Setup: Equilibrate the HPLC system, including a C18 column, with the mobile phase.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.
-
Injection and Analysis: Inject the sample and monitor the elution profile using a UV detector, typically at the wavelength of maximum absorbance (λ_max) of the compound.
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Table 2: Comparison of HPLC Methods for Related Quinolinone Compounds
| Parameter | Method for 7-hydroxy-3,4-dihydro-2(1H)-quinolinone[2] | Method for 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy-[3] |
| Column | Not specified | Newcrom R1 |
| Mobile Phase | Not specified | Acetonitrile (MeCN), water, and phosphoric acid |
| Detection | Purity of 99.4% determined | UV detection |
| Outcome | Purity assessment | Method suitable for analysis |
This comparative data for structurally similar compounds can guide the development of a specific HPLC method for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
Figure 3: General workflow for HPLC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Insights from FTIR
-
Characteristic Absorption Bands: Different functional groups absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint for the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a thin film.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Characteristic Peaks
For 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, the following characteristic absorption bands are expected:
-
N-H stretch: A broad peak around 3200-3400 cm⁻¹ corresponding to the amide N-H group.
-
C=O stretch: A strong, sharp peak around 1650-1680 cm⁻¹ for the lactam carbonyl group.
-
C-O stretch: A peak around 1250 cm⁻¹ for the aryl-alkyl ether.
-
C-H stretches: Peaks around 2850-3000 cm⁻¹ for aliphatic and aromatic C-H bonds.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Conclusion: A Holistic Approach to Characterization
The comprehensive characterization of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, Mass Spectrometry confirms the molecular weight and offers fragmentation clues, HPLC assesses the purity, and FTIR identifies the key functional groups. By integrating the data from these orthogonal techniques, researchers can confidently confirm the identity, structure, and purity of this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
Oshiro, Y., et al. (2000). 3,4-Dihydro-2(1H)-Quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-Piperazinyl]Propyl]-3,4-Dihydro-5-Methoxy-2(1H)-Quinolinone and Its Derivatives. Journal of Medicinal Chemistry, 43(2), 177–189. [Link]
-
SIELC Technologies. (n.d.). Separation of 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
- Abdel-Razek, A. S., et al. (2020). 3,4-Dihydro-quinolin-2-one derivatives from extremophilic Streptomyces sp. LGE21. Journal of Basic Microbiology, 60(10), 875-881.
- Gandhi, L., et al. (2018). Pembrolizumab plus Chemotherapy in Metastatic Non-Small-Cell Lung Cancer. The New England Journal of Medicine, 378(22), 2078–2092.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Google Patents. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
-
PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. Retrieved from [Link]
- Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Cengage Learning.
- Sadek, K. U., et al. (2014). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. International Journal of Organic Chemistry, 4, 259-266.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 3. Separation of 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Performance Benchmarking of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one and its Analogs in Neuroreceptor Assays: A Comparative Guide
Introduction: The 3,4-Dihydroquinolin-2(1H)-one Scaffold in Modern Drug Discovery
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with biological targets. Notably, this scaffold is a cornerstone in the development of atypical antipsychotics and antidepressants, primarily through its derivatives' ability to modulate key neurotransmitter receptors, namely the dopamine D2 and serotonin 5-HT1A receptors.
One of the most prominent drugs derived from this scaffold is Aripiprazole, a widely prescribed atypical antipsychotic. Aripiprazole's unique pharmacological profile as a partial agonist at the dopamine D2 receptor and a partial agonist at the serotonin 5-HT1A receptor is attributed to its substituted 3,4-dihydroquinolin-2(1H)-one core. This dual activity is believed to contribute to its efficacy in treating a range of psychiatric disorders while mitigating some of the side effects associated with older antipsychotics.
This guide provides a comprehensive performance benchmark of the foundational scaffold, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, and its close analogs in standard in vitro assays for dopamine D2 and serotonin 5-HT1A receptor activity. By presenting detailed experimental protocols and comparative data against established drugs, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the intrinsic potential of this scaffold and the impact of structural modifications on receptor affinity and function.
Experimental Design and Rationale
To objectively assess the performance of the 5-Methoxy-3,4-dihydroquinolin-2(1H)-one scaffold, we will focus on two primary in vitro assays that are industry standards for characterizing ligands targeting the dopamine D2 and serotonin 5-HT1A receptors:
-
Radioligand Binding Assay: This assay directly measures the affinity of a test compound for a specific receptor. It is a competitive assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The output, the inhibition constant (Ki), is a quantitative measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.
-
Functional Assay (cAMP Assay): This assay determines the functional consequence of a compound binding to its receptor, i.e., whether it acts as an agonist, antagonist, or partial agonist. For the G-protein coupled receptors D2 and 5-HT1A, ligand binding modulates the intracellular concentration of cyclic adenosine monophosphate (cAMP). By measuring changes in cAMP levels, we can quantify the efficacy and potency (EC50 or IC50) of the test compound.
The selection of these assays provides a comprehensive in vitro pharmacological profile, assessing both the binding characteristics and the functional activity of the compounds.
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, reference compounds (e.g., Haloperidol, Aripiprazole), and other analogs.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]-Spiperone) at a final concentration of approximately 0.2 nM. For determining non-specific binding, add 10 µM Haloperidol instead of the test compound.
-
Incubation: Add the prepared cell membranes to each well. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Dopamine D2 Radioligand Binding Assay.
Serotonin 5-HT1A Receptor Functional Assay (cAMP Assay)
This protocol describes a method to assess the functional activity of test compounds at the human serotonin 5-HT1A receptor by measuring changes in intracellular cAMP levels.
Materials:
-
Cell Line: CHO or HEK293 cells co-expressing the human 5-HT1A receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for a direct cAMP measurement kit (e.g., HTRF, ELISA).
-
Agonist Control: 5-Carboxamidotryptamine (5-CT) or Buspirone.
-
Antagonist Control: WAY-100635.
-
Assay Medium: Serum-free cell culture medium.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF cAMP dynamic 2 kit).
-
Test Compounds: 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, reference compounds, and other analogs.
-
Instrumentation: Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference compounds in the assay medium.
-
Agonist Mode: To determine agonist activity, add the test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Antagonist Mode: To determine antagonist activity, pre-incubate the cells with the test compounds for a period (e.g., 15 minutes) before adding a known agonist (e.g., 5-CT at its EC80 concentration). Incubate for a further 30 minutes.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: For agonist mode, plot the response (e.g., luminescence, fluorescence ratio) against the log concentration of the test compound to determine the EC50 (potency) and the maximum effect (efficacy). For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
Caption: Workflow for 5-HT1A Receptor Functional (cAMP) Assay.
Performance Benchmarking: Comparative Data
The following tables summarize the in vitro performance of the unsubstituted 3,4-dihydroquinolin-2(1H)-one core (as a proxy for the parent scaffold), its derivatives, and established benchmark compounds at the dopamine D2 and serotonin 5-HT1A receptors. Note: Direct experimental data for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one was not available in the reviewed literature; therefore, data for a closely related unsubstituted derivative is presented as a baseline.
Table 1: Dopamine D2 Receptor Binding Affinities (Ki)
| Compound | Structure | Ki (nM) | Reference |
| 3,4-Dihydroquinolin-2(1H)-one Derivative | A derivative with a basic side chain | >1000 | [1] |
| Aripiprazole | Substituted 3,4-dihydroquinolin-2(1H)-one | 0.34 | [2] |
| Haloperidol | Butyrophenone | 1.2 | [2] |
| Compound 5e (from Kubiński et al., 2020) | Aripiprazole analog | 18.2 | [1] |
Table 2: Serotonin 5-HT1A Receptor Activity
| Compound | Structure | Activity | Potency (EC50/IC50, nM) | Efficacy (% of 5-CT) | Reference |
| 5-Methoxy-3,4-dihydroquinolin-2(1H)-one Derivative (hypothetical) | N/A | Likely low affinity/activity | N/A | N/A | Inferred from SAR |
| Aripiprazole | Substituted 3,4-dihydroquinolin-2(1H)-one | Partial Agonist | 2.1 | ~60% | [3] |
| Buspirone | Azapirone | Partial Agonist | 14 | ~50% | [4] |
| WAY-100635 | Phenylpiperazine | Antagonist | 0.95 (IC50) | N/A | [3] |
Discussion and Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key insights into the pharmacological properties of the 3,4-dihydroquinolin-2(1H)-one scaffold.
-
The Unsubstituted Core: The high Ki value for the simple 3,4-dihydroquinolin-2(1H)-one derivative at the D2 receptor suggests that the core scaffold itself possesses low intrinsic affinity for this target.[1] This underscores the critical role of substituents in imparting high-affinity binding.
-
Impact of the N-1 Side Chain: The dramatic increase in D2 receptor affinity observed with Aripiprazole and its analogs highlights the importance of the extended piperazine-containing side chain at the N-1 position. This side chain is crucial for engaging with key residues within the binding pocket of the D2 receptor.
-
The Role of the 5-Methoxy Group: While direct binding data for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is lacking, its presence in derivatives with antidepressant-like activity suggests a potential role in modulating activity at serotonin receptors.[5] The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and potentially engage in specific hydrogen bonding or steric interactions within the receptor binding site.
-
Partial Agonism: The partial agonism of Aripiprazole at both D2 and 5-HT1A receptors is a hallmark of its therapeutic profile. This property is a complex interplay between the core scaffold and its substituents, which allows the molecule to stabilize receptor signaling in a state between full activation and full antagonism.
Signaling Pathways
The interaction of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one derivatives with D2 and 5-HT1A receptors modulates intracellular signaling cascades, primarily through the regulation of adenylyl cyclase and, consequently, cAMP levels.
Caption: Modulation of cAMP Signaling by D2 and 5-HT1A Receptors.
Conclusion
The 5-Methoxy-3,4-dihydroquinolin-2(1H)-one scaffold represents a valuable starting point for the design of novel modulators of dopamine and serotonin receptors. While the unsubstituted core exhibits low intrinsic affinity, appropriate derivatization, particularly at the N-1 position, can yield highly potent and functionally diverse ligands. The presented experimental protocols provide a robust framework for the in vitro characterization of such compounds, enabling a detailed understanding of their pharmacological properties. The comparative data underscores the significant potential for structure-based drug design to optimize the activity of this privileged scaffold for the development of next-generation therapeutics for neuropsychiatric disorders.
References
-
Kubiński, K., et al. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 25(23), 5768. [Link]
-
Stark, A. D., et al. (2019). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. Bioorganic & Medicinal Chemistry Letters, 29(18), 2616-2620. [Link]
-
Oshiro, Y., et al. (2000). 3,4-Dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. Journal of Medicinal Chemistry, 43(2), 177-189. [Link]
- Jordan, S., et al. (2002). In vivo effects of aripiprazole on dopaminergic and serotonergic function in rat brain. European Journal of Pharmacology, 441(3), 137-140.
- Newman-Tancredi, A., et al. (2007). Neurochemical and functional characterization of the multimodal antidepressant, vortioxetine. Psychopharmacology, 235(1), 1-16.
- Koenig, J. I., et al. (1987). The pharmacology of buspirone. Journal of Clinical Psychopharmacology, 7(6 Suppl), 50S-55S.
- Schotte, A., et al. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57-73.
-
Forster, M., et al. (2022). Investigating the ligand agonism and antagonism at the D2long receptor by dynamic mass redistribution. Scientific Reports, 12(1), 9637. [Link]
-
Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Link]
Sources
- 1. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of 5-methoxy vs 6-methoxy quinolinone analogs.
A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy and 6-Methoxy Quinolinone Analogs
In the intricate world of medicinal chemistry, the quinolinone scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[1] The strategic placement of substituents on this heterocyclic system can dramatically influence pharmacological profiles. Among the various functional groups, the seemingly simple methoxy group (-OCH3) introduces a fascinating layer of complexity, where its positional isomerism profoundly dictates the structure-activity relationship (SAR). This guide provides an in-depth, objective comparison of 5-methoxy versus 6-methoxy quinolinone analogs, supported by experimental data, to illuminate the nuanced yet critical role of methoxy group placement in drug design and development.
The Quinolinone Core and the Influence of Methoxy Substitution
The quinolinone nucleus, a bicyclic aromatic heterocycle, offers multiple positions for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methoxy group, an electron-donating substituent, can modulate a molecule's lipophilicity, metabolic stability, and crucially, its interaction with biological targets. The positioning of this group on the benzo ring of the quinolinone scaffold, specifically at the C5 versus the C6 position, leads to distinct electronic and steric environments that can significantly alter binding affinities and biological responses.
Comparative Structure-Activity Relationship (SAR) Analysis
A compelling illustration of the positional importance of the methoxy group is found in the development of Enhancer of Zeste Homologue 2 (EZH2) inhibitors.[2] EZH2 is a histone methyltransferase that is often overexpressed in various cancers, making it an attractive therapeutic target.
A study focused on 5-methoxyquinoline derivatives as a new class of EZH2 inhibitors provides direct comparative data. The lead compound, 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine), demonstrated potent EZH2 inhibition with an IC50 value of 1.2 μM and significant anti-proliferative activity against HCT15 and MDA-MB-231 tumor cell lines.[2][3]
To probe the SAR of the methoxy group's position, analogs were synthesized with the methoxy group at the 6-position, as well as other positions. The results, summarized in the table below, unequivocally highlight the preference for the 5-methoxy substitution.
| Compound | Substitution | EZH2 IC50 (μM) | HCT15 IC50 (μM) | MDA-MB-231 IC50 (μM) |
| 5k | 5-methoxy | 1.2 | 5.6 | 2.45 |
| 9a | 6-methoxy | >10 | >20 | >20 |
| 9d | 5,6-dimethoxy | 2.8 | 10.2 | 7.8 |
| 9e | 5,7-dimethoxy | 4.5 | 15.8 | 9.3 |
| 9f | 5,8-dimethoxy | 6.2 | 18.1 | 11.5 |
| Data sourced from Xiang et al., 2015.[2] |
As the data indicates, moving the methoxy group from the 5-position to the 6-position (compound 9a ) resulted in a dramatic loss of both enzymatic and cellular activity.[2] Even the inclusion of a 6-methoxy group in conjunction with the essential 5-methoxy group (compounds 9d , 9e , 9f ) led to a decrease in potency compared to the 5-methoxy analog alone.[2] This strongly suggests that the 5-position is a critical "hotspot" for methoxy substitution in this particular quinolinone scaffold for EZH2 inhibition. The steric bulk and electronic effects of a substituent at the 6-position may introduce unfavorable interactions within the EZH2 binding pocket. This finding is further supported by a comprehensive review on quinoline-based anticancer agents which emphasizes the importance of the 5-methoxy group for the potency of these compounds.[4]
This positional preference is not limited to anticancer activity. In the realm of antibacterial agents, a study on 5-alkoxyimidazoquinolones revealed that these compounds exhibited potent activity.[5] While a direct comparison with 6-methoxy analogs was not performed in this specific study, the consistent success of 5-substituted quinolones across different therapeutic areas points towards a broader trend.
Mechanistic Insights and Rationale for Experimental Design
The observed differences in activity between 5-methoxy and 6-methoxy quinolinone analogs can be attributed to several factors:
-
Target Binding Interactions: The 5-methoxy group may be ideally positioned to form crucial hydrogen bonds or favorable van der Waals interactions with key amino acid residues in the target's binding site. Conversely, a 6-methoxy group might introduce steric hindrance or unfavorable electronic repulsion, disrupting the optimal binding orientation. Molecular docking studies on 6-methoxy-2-arylquinolines as P-glycoprotein inhibitors have shown the importance of specific substitutions for binding affinity.[6]
-
Conformational Effects: The position of the methoxy group can influence the overall conformation of the quinolinone molecule, predisposing it to a bioactive conformation that is more readily recognized by the target protein.
-
Physicochemical Properties: While both isomers have the same molecular weight and formula, the position of the methoxy group can subtly alter properties like dipole moment and lipophilicity, which can affect cell permeability and target engagement.
The experimental design in the cited EZH2 inhibitor study reflects a classic SAR exploration strategy. By systematically moving the methoxy group around the quinoline ring, the researchers were able to pinpoint the most favorable position for biological activity. This methodical approach is fundamental to lead optimization in drug discovery.
Experimental Protocols
To provide a practical context, here are summarized, step-by-step methodologies for key experiments used to evaluate and compare quinolinone analogs.
Synthesis of Methoxy-Substituted Quinolinone Analogs
A general synthetic route to 5-methoxy and 6-methoxy quinolinone cores often involves multi-step sequences starting from appropriately substituted anilines. For instance, the synthesis of 5-methoxyquinoline derivatives can be achieved through the cyclization of 2-bromo-5-methoxyaniline with malonic acid.[4]
General Procedure for Nucleophilic Aromatic Substitution:
-
Dissolve the chloro-substituted quinolinone precursor (1 equivalent) in a suitable solvent (e.g., isopropanol).
-
Add the desired amine (2 equivalents) and an acid catalyst such as trifluoroacetic acid (TFA) (3 equivalents).
-
Heat the reaction mixture in a sealed vessel using microwave irradiation (e.g., 160 °C for 20 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product using column chromatography.
In Vitro EZH2 Inhibition Assay (AlphaLISA)
This assay quantifies the enzymatic activity of EZH2 by detecting the methylation of a histone H3 peptide substrate.
-
Prepare a reaction mixture containing the EZH2 enzyme, a biotinylated histone H3 peptide substrate, and S-adenosylmethionine (SAM) as a methyl donor in an appropriate assay buffer.
-
Add varying concentrations of the test compounds (5-methoxy vs. 6-methoxy quinolinone analogs).
-
Incubate the mixture to allow the enzymatic reaction to proceed.
-
Stop the reaction and add acceptor beads conjugated to an antibody specific for the methylated histone H3 peptide and streptavidin-coated donor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the level of histone methylation.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Seed cancer cells (e.g., HCT15, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 5-methoxy and 6-methoxy quinolinone analogs for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Conclusion and Future Perspectives
The comparative analysis of 5-methoxy and 6-methoxy quinolinone analogs unequivocally demonstrates that the position of the methoxy group is a critical determinant of biological activity. As exemplified by the EZH2 inhibitors, the 5-methoxy substitution can be crucial for potent activity, while the 6-methoxy analog is significantly less effective.[2][4] This underscores the importance of systematic SAR studies in medicinal chemistry.
For researchers and drug development professionals, these findings provide valuable guidance for the design of future quinolinone-based therapeutics. The 5-position of the quinolinone scaffold should be considered a key interaction point, and modifications at this position warrant careful consideration. Further investigations, including co-crystallization studies of active compounds with their target proteins, will be invaluable in elucidating the precise molecular interactions that underpin these observed SAR trends. As the quest for novel and more effective drugs continues, a deep understanding of such subtle yet profound structural nuances will remain paramount to success.
References
-
MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. Available from: [Link]
-
Xiang, R., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620-7635. Available from: [Link]
-
Fujita, M., et al. (1996). 5-Alkoxyimidazoquinolones as potential antibacterial agents. Synthesis and structure-activity relationships. Chemical & Pharmaceutical Bulletin, 44(5), 987-990. Available from: [Link]
-
Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 54(22), 7763-7793. Available from: [Link]
-
MDPI. (2021). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Available from: [Link]
-
ResearchGate. (2021). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. Available from: [Link]
-
ResearchGate. (2022). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. ResearchGate. Available from: [Link]
-
Kandil, S., et al. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Molecules, 21(11), 1541. Available from: [Link]
-
PubMed. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PubMed. Available from: [Link]
-
PubMed. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. PubMed. Available from: [Link]
-
MDPI. (2021). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. Available from: [Link]
-
Fallah-Tafti, A., et al. (2011). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 298-305. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. 5-Alkoxyimidazoquinolones as potential antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents [mdpi.com]
A Preclinical Comparative Guide: Evaluating the Therapeutic Potential of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
Introduction: Unveiling the Promise of a Novel Quinolinone Scaffold
The quinolinone and dihydroquinolinone core structures are privileged scaffolds in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. From influencing neuronal pathways to disrupting cancer cell proliferation, these heterocyclic systems represent a fertile ground for the discovery of novel therapeutics. This guide focuses on a specific, yet under-investigated molecule: 5-Methoxy-3,4-dihydroquinolin-2(1H)-one . While direct biological data for this compound remains scarce in publicly accessible literature, the established pharmacological profiles of its close analogs strongly suggest a high potential for therapeutic relevance.
Derivatives of the 3,4-dihydro-2(1H)-quinolinone framework have demonstrated notable antidepressant-like effects, hinting at a possible interaction with central nervous system targets.[1] Furthermore, the broader quinolinone class has yielded potent anticancer agents, with some acting as inhibitors of tubulin polymerization, a critical process in cell division. This suggests a potential application for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one in oncology. Finally, various quinoline and isoquinoline derivatives have shown promise as neuroprotective agents, opening a third avenue for investigation in the context of neurodegenerative diseases.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, proposing a structured, head-to-head preclinical evaluation of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one against established commercial drugs in three key therapeutic areas: oncology, neuroscience (antidepressant), and neuroprotection. We will provide detailed, field-proven experimental protocols and a logical framework for a thorough comparative analysis.
Part 1: Investigating Anticancer Potential via Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Several successful chemotherapeutic agents, including the taxanes and vinca alkaloids, function by either stabilizing or destabilizing tubulin polymers, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Given that some quinolinone derivatives have been identified as tubulin inhibitors, a primary focus of this investigation is to assess the anticancer and tubulin-targeting activity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
Comparative Commercial Drugs:
-
Paclitaxel: A microtubule-stabilizing agent.
-
Vinblastine: A microtubule-destabilizing agent.
Experimental Workflow: From Cytotoxicity Screening to Mechanistic Elucidation
The following workflow provides a systematic approach to evaluating the anticancer potential of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
Caption: Experimental workflow for assessing anticancer activity.
Detailed Experimental Protocols:
1. Cell Viability (MTT) Assay:
This assay determines the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, Paclitaxel, and Vinblastine. Treat the cells with these compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
2. In Vitro Tubulin Polymerization Assay:
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the test compound (5-Methoxy-3,4-dihydroquinolin-2(1H)-one) or control drugs (Paclitaxel as a polymerization promoter, Vinblastine as an inhibitor).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader.
-
Data Analysis: Plot the change in absorbance versus time to generate polymerization curves. Compare the curves of the test compound with the controls to determine if it inhibits or promotes tubulin polymerization.
Anticipated Data Presentation:
| Compound | Cancer Cell Line | IC50 (µM) | Effect on Tubulin Polymerization |
| 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | HeLa | TBD | TBD |
| MCF-7 | TBD | ||
| Paclitaxel (Control) | HeLa | Value | Promotes |
| MCF-7 | Value | ||
| Vinblastine (Control) | HeLa | Value | Inhibits |
| MCF-7 | Value |
Part 2: Exploring Antidepressant-like Activity via Serotonin Reuptake Inhibition
The structural similarity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one to known antidepressant 3,4-dihydro-2(1H)-quinolinone derivatives strongly suggests a potential role in modulating neurotransmitter systems. A key target for many antidepressant drugs is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT increases the extracellular concentration of serotonin, leading to enhanced serotonergic neurotransmission.
Comparative Commercial Drugs:
-
Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI).
-
Sertraline (Zoloft®): An SSRI.
-
Paroxetine (Paxil®): An SSRI.
Experimental Workflow: Assessing Serotonin Transporter Inhibition
Caption: Workflow for evaluating serotonin reuptake inhibition.
Detailed Experimental Protocol: Serotonin Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.
-
Cell Culture: Use a cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT).
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one or control SSRIs.
-
Add a solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT).
-
Incubate for a defined period to allow for serotonin uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of serotonin reuptake for each compound concentration and determine the IC50 value.
Anticipated Data Presentation:
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | TBD | TBD | TBD | TBD | TBD |
| Fluoxetine (Control) | Value | Value | Value | Value | Value |
| Sertraline (Control) | Value | Value | Value | Value | Value |
| Paroxetine (Control) | Value | Value | Value | Value | Value |
Part 3: Assessing Neuroprotective Effects in In Vitro Models of Neurodegeneration
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress and excitotoxicity are key pathological mechanisms contributing to neuronal cell death. The quinoline scaffold is present in compounds that have demonstrated neuroprotective properties. Therefore, it is crucial to investigate whether 5-Methoxy-3,4-dihydroquinolin-2(1H)-one can protect neurons from cytotoxic insults.
Comparative Commercial Drugs:
Due to the diverse nature of neuroprotective mechanisms, specific commercial drugs for direct comparison can vary depending on the chosen in vitro model. For a general assessment of neuroprotection against oxidative stress, a well-characterized antioxidant like N-acetylcysteine (NAC) can be used as a positive control.
Experimental Workflow: Evaluating Neuroprotective Efficacy
Caption: Workflow for assessing in vitro neuroprotection.
Detailed Experimental Protocol: In Vitro Neuroprotection Assay
This protocol assesses the ability of the test compound to protect neuronal cells from death induced by a neurotoxic stimulus.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one or N-acetylcysteine for 1-2 hours.
-
Induction of Cell Death: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) to induce oxidative stress, or glutamate to induce excitotoxicity.
-
Incubation: Incubate the cells for 24 hours.
-
Measurement of Cell Viability: Assess cell viability using the MTT assay (as described previously) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the cells treated with the neurotoxin alone.
Anticipated Data Presentation:
| Compound | Neurotoxic Stimulus | Concentration (µM) | % Neuroprotection |
| 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | H₂O₂ | TBD | TBD |
| Glutamate | TBD | TBD | |
| N-acetylcysteine (Control) | H₂O₂ | Value | Value |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is currently lacking, the pharmacological precedent set by its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. This guide outlines a comprehensive and scientifically rigorous preclinical evaluation strategy to explore its potential in oncology, depression, and neurodegenerative disorders.
The proposed head-to-head comparisons with well-established commercial drugs will provide a clear benchmark for its efficacy and selectivity. Positive results from these in vitro studies would warrant further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile, paving the way for the potential development of a novel therapeutic. The multi-faceted approach detailed in this guide provides a clear and actionable roadmap for elucidating the therapeutic promise of this intriguing molecule.
References
-
Oshiro, Y., Sakurai, Y., Sato, S., Kurahashi, N., Tanaka, T., Kikuchi, T., Tottori, K., Uwahodo, Y., Miwa, T., & Nishi, T. (2000). 3,4-Dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. Journal of Medicinal Chemistry, 43(2), 177–189. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the well-being of our community. This guide provides a detailed protocol for the safe disposal of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, grounded in established safety protocols and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, ensuring a safe laboratory environment.
Understanding the Hazard Profile
Based on GHS classifications for analogous compounds, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is anticipated to present the following hazards[1][2]:
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage[2][3][4].
-
Respiratory Irritation: May cause respiratory irritation[2][4].
This hazard profile underscores that 5-Methoxy-3,4-dihydroquinolin-2(1H)-one must be treated as a hazardous chemical. Consequently, its disposal is governed by stringent federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework for hazardous waste management in laboratory settings[5][6][7].
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin and eye irritation, as well as respiratory effects, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all stages of handling and disposal. This is not just a recommendation but a critical safety measure to prevent exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, preventing serious eye damage[3][4]. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation[4][8]. Gloves should be inspected for integrity before use and disposed of after handling the chemical. |
| Protective Clothing | A laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron is advised. | Minimizes the risk of accidental skin contact[8]. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary. | Reduces the likelihood of inhaling airborne particles that could cause respiratory irritation[2][4]. Your institution's Chemical Hygiene Plan should specify the requirements for respiratory protection. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[9][10][11].
Proper segregation of chemical waste is critical to prevent dangerous reactions[12].
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one and its contaminated materials. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("5-Methoxy-3,4-dihydroquinolin-2(1H)-one"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Incompatible Materials: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent accidental chemical reactions[8].
Any materials that come into contact with 5-Methoxy-3,4-dihydroquinolin-2(1H)-one are also considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any other disposable lab supplies. These items should be placed directly into the designated solid hazardous waste container.
-
Empty Containers: "Empty" containers of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate is considered hazardous and must be collected in a designated liquid hazardous waste container. The triple-rinsed container can then be disposed of according to your institution's guidelines for non-hazardous glass or plastic waste.
-
Solutions: Unused solutions containing 5-Methoxy-3,4-dihydroquinolin-2(1H)-one must be collected in a designated liquid hazardous waste container.
Hazardous waste must be stored safely and in compliance with regulatory time limits while awaiting pickup by a licensed disposal company.
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, secure, and have secondary containment to capture any potential leaks.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
The ultimate disposal of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one must be conducted by a licensed and approved hazardous waste disposal company[4][12]. These companies are equipped to handle and process chemical waste in an environmentally sound manner, typically through high-temperature incineration[12].
-
Documentation: Ensure that all required waste manifests are completed accurately. The manifest is a legal document that tracks the waste from your facility to its final destination.
-
Scheduling Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use a chemical spill kit with an appropriate absorbent material to contain the spill. Do not use combustible materials like paper towels to clean up large spills of flammable solvents.
-
Cleanup: Wearing appropriate PPE, carefully clean up the absorbed material and place it in a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the spill to your supervisor and your institution's EHS office.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key decision points and actions.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 8-Methoxy-1,2,3,4-tetrahydroquinoline | C10H13NO | CID 5200345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. epa.gov [epa.gov]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. acs.org [acs.org]
- 11. youtube.com [youtube.com]
- 12. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
A Senior Application Scientist's Guide to Handling 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS No. 30557-06-3). As a compound with a defined set of hazards, adherence to these procedures is critical to ensure personnel safety and maintain the integrity of research activities. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.
Hazard Analysis: Understanding the Risks
5-Methoxy-3,4-dihydroquinolin-2(1H)-one is classified under the Globally Harmonized System (GHS) with a clear set of warnings that dictate our handling procedures. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Understanding the causality behind these hazards is the first step in building a self-validating safety protocol.
The compound is designated with the GHS07 pictogram, indicating it is an irritant and can be harmful.[1] The specific hazard statements associated with this chemical are foundational to our personal protective equipment (PPE) selection and handling methodologies.
| Hazard Statement | Code | Description | Implication for Handling |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects.[1] | Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[1][2] Accidental ingestion must be treated as a medical emergency. |
| Causes skin irritation | H315 | Direct contact with the skin can cause irritation.[1] | Impervious gloves and a protective lab coat or gown are required to prevent skin exposure.[3] |
| Causes serious eye irritation | H319 | The compound can cause significant irritation upon contact with the eyes.[1] | Chemical safety goggles or a face shield must be worn at all times to prevent splashes or contact with airborne particles.[2][4][5] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract.[1] | All handling of the solid compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[1][3] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is the final barrier between the researcher and the chemical hazard.[6] The following protocol is designed to mitigate the specific risks identified for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
-
Hand Protection:
-
Specification: Nitrile gloves, powder-free.
-
Causality: Nitrile provides adequate chemical resistance for incidental contact. The powder-free designation is crucial to prevent the powder from absorbing the chemical and becoming an airborne contaminant.[6]
-
Protocol: Always double-glove when handling the neat compound. Gloves should have long cuffs that can be tucked under the sleeves of the lab coat.[6] Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[6]
-
-
Body Protection:
-
Specification: A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemically resistant gown or full-body coverall ("bunny suit") is recommended.[7][8]
-
Causality: This prevents the contamination of personal clothing and minimizes skin contact resulting from spills or splashes.[3]
-
-
Eye and Face Protection:
-
Specification: Chemical safety goggles with side shields are the minimum requirement. When there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[5][8]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are required to protect against the serious eye irritation (H319) hazard.[1]
-
-
Respiratory Protection:
-
Specification: When handling the solid compound outside of a certified chemical fume hood, or if dust generation is unavoidable, a NIOSH-approved N95 (or better) particulate respirator is required.[7][9]
-
Causality: This is a direct countermeasure to the H335 "May cause respiratory irritation" hazard, preventing the inhalation of airborne particles.[1][9] A surgical mask is not a substitute as it does not protect the wearer from inhaling chemical particulates.[7]
-
Step-by-Step Operational Workflow for Safe Handling
This workflow provides a procedural framework for handling 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, from preparation to disposal.
Protocol Steps:
-
Preparation:
-
Before any work begins, thoroughly review this guide and the Safety Data Sheet (SDS).[1]
-
Ensure a chemical spill kit is accessible.
-
Don the appropriate PPE as described in Section 2.
-
Perform all manipulations of the solid compound within a certified chemical fume hood to mitigate inhalation risks.[1][10]
-
-
During Use:
-
After Use:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding self-contamination. Gloves should be removed last.
-
Wash hands and any exposed skin with soap and water.[10]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water.[10] If skin irritation occurs, seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][10] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][10] If the person feels unwell, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[12] Call a physician or Poison Control Center immediately.[2]
-
Spills: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the material into a suitable, sealed container for disposal.[11]
Disposal Plan
All waste generated from the handling of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one must be treated as hazardous waste.
-
Chemical Waste: Unused or contaminated product must be placed in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable PPE (gloves, gowns), absorbent materials from spills, and contaminated labware must be collected in a designated hazardous waste container.
-
Disposal Method: Dispose of all waste contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][10] Do not dispose of it down the drain.
By integrating these safety protocols into your standard operating procedures, you create a robust and self-validating system for the safe handling of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, protecting both the integrity of your research and the well-being of your team.
References
- ChemScene. (n.d.). 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
- National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. DHHS (NIOSH)
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
- Sigma-Aldrich. (2024). Safety Data Sheet for 5,7-Diiodo-8-hydroxyquinoline.
- Thermo Fisher Scientific. (2024). Safety Data Sheet for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.
- TCI Chemicals. (2025). Safety Data Sheet for 2,5-Dimethyl-4-methoxy-3(2H)-furanone.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- NIOSH. (2019). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders.
- Extrasynthese. (n.d.). Material Safety Data Sheet for 3',5'-Dimethoxy-4',5,7-trihydroxyaurone.
- Fluorochem. (2024). Safety Data Sheet for 7-Methoxyquinolin-2(1H)-one.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- MedChemExpress. (2024).
- J&K Scientific. (n.d.). 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one.
- Echemi. (n.d.).
Sources
- 1. chemscene.com [chemscene.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. pppmag.com [pppmag.com]
- 7. gerpac.eu [gerpac.eu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. extrasynthese.com [extrasynthese.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
